4-Bromonaphthalene-1-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromonaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKIWUNXKKMMSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562722 | |
| Record name | 4-Bromonaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92616-49-4 | |
| Record name | 4-Bromonaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-naphthonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Bromonaphthalene-1-carbonitrile from 1-Methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a multi-step synthesis for producing 4-bromonaphthalene-1-carbonitrile, a valuable building block in medicinal chemistry and materials science, starting from 1-methylnaphthalene.[1] This document details the experimental protocols, presents key quantitative data, and visualizes the synthetic workflow.
Synthetic Strategy Overview
The primary synthetic route detailed in this guide is a five-step process, adapted from established patent literature, commencing with the regioselective bromination of 1-methylnaphthalene.[2] The subsequent steps involve functional group transformations to convert the methyl group into a carbonitrile functionality. An alternative, more direct ammoxidation route is also discussed, although detailed experimental protocols for this specific substrate are less readily available in the literature.
The five-step synthesis pathway is as follows:
-
Bromination of 1-Methylnaphthalene: Introduction of a bromine atom at the 4-position of the naphthalene ring.
-
Benzylic Bromination: Selective bromination of the methyl group of 4-bromo-1-methylnaphthalene.
-
Sommelet Reaction: Conversion of the benzylic bromide to an aldehyde.
-
Oximation: Transformation of the aldehyde into an oxime.
-
Dehydration: Conversion of the oxime to the final nitrile product.
Experimental Workflow
Figure 1: Five-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on the procedures outlined in patent CN106366018A.
Step 1: Synthesis of 4-Bromo-1-methylnaphthalene
-
Reaction: 1-Methylnaphthalene is reacted with N-bromosuccinimide (NBS) in acetonitrile to achieve regioselective bromination at the 4-position.
-
Procedure:
-
To a solution of 1-methylnaphthalene (1.0 eq) in acetonitrile, cool the mixture to 0 °C.
-
Add N-bromosuccinimide (1.05-1.2 eq) portion-wise, maintaining the temperature below 25 °C.
-
Allow the reaction to stir overnight at room temperature (20-25 °C).
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Remove the solvent under reduced pressure.
-
Extract the residue with n-hexane and wash the organic layer with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Step 2: Synthesis of 4-Bromo-1-(bromomethyl)naphthalene
-
Reaction: The methyl group of 4-bromo-1-methylnaphthalene is brominated using NBS with a radical initiator.
-
Procedure:
-
In a flask, combine 4-bromo-1-methylnaphthalene (1.0 eq), N-bromosuccinimide (0.9-1.0 eq), and benzoyl peroxide (BPO, 0.02-0.04 eq) in carbon tetrachloride.
-
Heat the mixture to reflux (70-78 °C) and stir overnight.
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from ethanol.[2]
Step 3: Synthesis of 4-Bromo-1-naphthaldehyde
-
Reaction: The benzylic bromide is converted to the corresponding aldehyde via the Sommelet reaction using hexamethylenetetramine.[3][4]
-
Procedure:
-
Purification: The crude aldehyde can be purified by recrystallization from ethanol[2] or by forming a bisulfite adduct, followed by regeneration of the aldehyde.[6]
Step 4: Synthesis of 4-Bromo-1-naphthaldehyde oxime
-
Reaction: The aldehyde is condensed with hydroxylamine to form the oxime.
-
Procedure:
-
To a solution of 4-bromo-1-naphthaldehyde (1.0 eq) in acetonitrile, add hydroxylamine hydrochloride (3.0-4.5 eq) and triethylamine (3.0-4.5 eq).[2]
-
Heat the mixture to 75-82 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Purification: The product can be isolated by filtration and washing with water. Further purification can be achieved by recrystallization.[7]
Step 5: Synthesis of this compound
-
Reaction: The oxime is dehydrated to the nitrile using a copper salt.
-
Procedure:
-
Combine the crude 4-bromo-1-naphthaldehyde oxime (1.0 eq) and copper (II) acetate monohydrate (0.1-0.2 eq) in acetonitrile.[3][8]
-
Heat the mixture to reflux and stir overnight.[8]
-
Cool the reaction mixture and remove the acetonitrile under reduced pressure.
-
Add water and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium chloride solution, dry over a drying agent, and concentrate.
-
-
Purification: The final product can be purified by short column chromatography using dichloromethane as the eluent.[8]
Quantitative Data
The following tables summarize the available quantitative data for the synthesis of this compound and its intermediates.
Table 1: Reaction Conditions and Yields
| Step | Starting Material | Product | Key Reagents | Solvent | Temp. (°C) | Yield (%) |
| 1 | 1-Methylnaphthalene | 4-Bromo-1-methylnaphthalene | NBS | Acetonitrile | 20-25 | ~99 (crude) |
| 2 | 4-Bromo-1-methylnaphthalene | 4-Bromo-1-(bromomethyl)naphthalene | NBS, BPO | CCl₄ | 70-78 | ~79 (over 2 steps) |
| 3 | 4-Bromo-1-(bromomethyl)naphthalene | 4-Bromo-1-naphthaldehyde | Hexamethylenetetramine | Acetic acid/Water | 95-105 | ~71 |
| 4 | 4-Bromo-1-naphthaldehyde | 4-Bromo-1-naphthaldehyde oxime | NH₂OH·HCl, Et₃N | Acetonitrile | 75-82 | High |
| 5 | 4-Bromo-1-naphthaldehyde oxime | This compound | Cu(OAc)₂·H₂O | Acetonitrile | Reflux | ~95 (over 2 steps) |
Table 2: Physical and Spectroscopic Data of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | Colorless liquid | -34 | 7.3-8.0 (m, 7H), 2.7 (s, 3H) | 19.8, 124.6, 126.0, 126.2, 126.8, 127.0, 129.0, 133.1, 134.0, 134.7 |
| 4-Bromo-1-methylnaphthalene | C₁₁H₉Br | 221.09 | Liquid | N/A | 2.6 (s, 3H), 7.2-8.2 (m, 6H) | Data available but not fully assigned. |
| 4-Bromo-1-(bromomethyl)naphthalene | C₁₁H₈Br₂ | 299.99 | Solid | N/A | No data available | No data available |
| 4-Bromo-1-naphthaldehyde | C₁₁H₇BrO | 235.08 | Solid | N/A | No data available | No data available |
| 4-Bromo-1-naphthaldehyde oxime | C₁₁H₈BrNO | 250.09 | Solid | N/A | No data available | No data available |
| This compound | C₁₁H₆BrN | 232.08 | White solid | 100-102 | No data available | No data available |
Alternative Synthetic Route: Ammoxidation
A potentially more direct route to this compound from 4-bromo-1-methylnaphthalene is through ammoxidation. This process involves the catalytic oxidation of the methyl group in the presence of ammonia to directly form the nitrile.[9][10]
Logical Relationship for Ammoxidation
Figure 2: Direct conversion via ammoxidation.
While ammoxidation is a powerful industrial process for producing aromatic nitriles, specific, detailed laboratory-scale procedures for the ammoxidation of 4-bromo-1-methylnaphthalene are not well-documented in the readily accessible scientific literature. The development of a successful ammoxidation protocol would require significant optimization of catalysts (often mixed metal oxides), reaction temperature, pressure, and reactant feed ratios.[2]
Conclusion
The five-step synthesis route starting from 1-methylnaphthalene provides a well-defined pathway to this compound, with published protocols and yield data offering a solid foundation for laboratory-scale synthesis. While the ammoxidation route presents a more atom-economical alternative, the lack of detailed experimental procedures for this specific substrate makes the five-step process the more practical and readily implementable approach for research and development purposes at this time. Further investigation into the spectroscopic characterization of the intermediates would be beneficial for rigorous quality control throughout the synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. CN106366018A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 5. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 4-Bromonaphthalene-1-carbonitrile
An In-depth Technical Guide to 4-Bromonaphthalene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and applications of this compound (CAS No. 92616-49-4). This pivotal compound serves as a versatile intermediate in various fields, from pharmaceutical development to materials science.[1]
Core Physicochemical Properties
This compound is a white to off-white solid compound.[2][3] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆BrN | [3][4][5] |
| Molecular Weight | 232.08 g/mol | [5] |
| Exact Mass | 230.96836 Da | [3][5] |
| Appearance | White to off-white solid | [2][3] |
| Melting Point | 102-103 °C | [2] |
| Boiling Point | 352.9 ± 15.0 °C (Predicted) | [2] |
| Density | 1.57 ± 0.1 g/cm³ (Predicted) | [2] |
| Topological Polar Surface Area | 23.8 Ų | [5] |
| XLogP3 | 3.6 | [3][5] |
| Storage | Sealed in dry, Room Temperature | [2] |
Synthesis and Purification Protocols
The synthesis of this compound is critical for its application as a versatile building block.[1][6] A common and effective method involves the dehydration of 4-bromo-1-naphthaldehyde oxime.[7]
Experimental Protocol: Synthesis from 4-bromo-1-naphthaldehyde oxime
This protocol details a two-step synthesis process starting from 4-bromo-1-naphthaldehyde.[2][7]
Materials:
-
4-bromo-1-naphthaldehyde oxime (IV)
-
Copper (II) acetate monohydrate
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium chloride solution
-
Anhydrous desiccant (e.g., sodium sulfate)
Procedure:
-
Reaction Setup: In a 3L reaction flask, combine 141 g of crude 4-bromo-1-naphthaldehyde oxime (IV), 22.6 g of copper acetate monohydrate, and 1137 g of acetonitrile.[2] The molar ratio of the oxime to the copper catalyst is approximately 1:0.2.[2]
-
Dehydration Reaction: Heat the mixture to 79 °C and maintain a reflux overnight.[2] Monitor the reaction's progress using thin-layer chromatography (TLC).[2]
-
Solvent Removal: Upon completion, cool the reaction mixture to room temperature. Remove the acetonitrile by distillation under reduced pressure.[2]
-
Extraction: To the resulting residue, add 1500 g of water and extract the aqueous phase with 1000 g of dichloromethane. Perform two additional extractions of the aqueous phase with 500 g of dichloromethane each.[2]
-
Washing and Drying: Combine all organic phases and wash with 1500 g of saturated sodium chloride solution. Add an anhydrous desiccant to the organic phase and stir overnight to dry.[2]
-
Purification: Remove the desiccant by filtration. Evaporate the solvent from the filtrate at 40°C using a rotary evaporator. Purify the crude product via short column chromatography, using dichloromethane as the eluent, to yield the final product, this compound (V).[2] This method has been reported to achieve a high purity of 99.3% and an overall two-step yield of 94.7%.[2]
Caption: Multi-step synthesis of this compound.
Spectroscopic Analysis
Accurate spectroscopic characterization is essential to confirm the identity, purity, and structure of this compound.[8] The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[8]
General Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, within a 5 mm NMR tube.[8]
-
¹H NMR: The aromatic region (typically 7.0-8.5 ppm) will show a complex pattern of multiplets corresponding to the six protons on the naphthalene ring system. The specific chemical shifts and coupling constants are dictated by the positions of the bromo and cyano substituents.
-
¹³C NMR: The spectrum will display 11 distinct signals for the carbon atoms. The carbon atom of the nitrile group (C≡N) is expected in the 115-125 ppm range. The carbon atom attached to the bromine will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy:
-
C≡N Stretch: A sharp, strong absorption band is expected in the range of 2200-2300 cm⁻¹, which is characteristic of a nitrile functional group.[9]
-
Aromatic C-H Stretch: Look for absorptions just above 3000 cm⁻¹.[9]
-
Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.[9]
-
C-Br Stretch: This will appear in the fingerprint region, typically below 1000 cm⁻¹.
Mass Spectrometry (MS):
-
Technique: Electron Impact (EI) is a common method for this type of molecule.[10]
-
Molecular Ion Peak: Expect a prominent molecular ion peak (M⁺). Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Caption: Workflow for Spectroscopic Characterization.
Applications in Research and Development
This compound is a valuable intermediate in modern chemical synthesis.[1] Its dual reactivity, stemming from the bromine atom and the nitrile group, allows for diverse chemical transformations.
-
Pharmaceutical Innovation: The naphthalene core is a common scaffold in many biologically active molecules.[1] This compound is used in the synthesis of Active Pharmaceutical Ingredients (APIs), enabling medicinal chemists to develop novel drug candidates by modifying the core structure.[1] It is also listed as a "Protein Degrader Building Block," suggesting its use in the development of PROTACs and other targeted protein degradation technologies.[4]
-
Organic Synthesis: The bromine atom is highly amenable to various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] These reactions are fundamental for introducing aryl, vinyl, or alkynyl groups to build complex molecular architectures.[1]
-
Materials Science: The conjugated aromatic system and reactive functional groups make it a suitable precursor for creating novel polymers, organic semiconductors, and fluorescent probes.[1] The ability to modify the structure allows for the fine-tuning of electronic and optical properties for next-generation materials.[1]
Safety and Handling
Proper safety precautions are mandatory when handling this compound.
Hazard Identification:
-
GHS Classification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[3][5] It also causes skin irritation (Category 2) and serious eye irritation (Category 2A).[5]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]
Handling and Storage:
-
Precautions: Avoid contact with skin, eyes, and clothing.[11][12] Avoid the formation of dust and aerosols.[11] Use only in a well-ventilated area.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]
-
Storage: Store in a dry, well-ventilated place at room temperature.[2][12] Keep the container tightly closed and store locked up.[13]
First-Aid Measures:
-
If on Skin: Wash off with plenty of water.[11][13] If irritation occurs, seek medical attention.[13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[13]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[11][13]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 92616-49-4 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 4-Bromo-1-naphthonitrile | C11H6BrN | CID 14662111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 92616-49-4 | Benchchem [benchchem.com]
- 7. CN106366018A - Synthesis method of this compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Page loading... [wap.guidechem.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. chemicalbook.com [chemicalbook.com]
4-Bromonaphthalene-1-carbonitrile CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromonaphthalene-1-carbonitrile (CAS No. 92616-49-4), a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This document outlines its chemical properties, a detailed synthesis protocol, and its prospective applications in the development of novel therapeutic agents.
Core Compound Data
CAS Number: 92616-49-4[1][2][3]
Molecular Formula: C₁₁H₆BrN[1][2][3]
Quantitative data and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 232.08 g/mol | [4] |
| Appearance | White solid | [2] |
| Melting Point | 100-102 °C | [2] |
| Topological Polar Surface Area | 23.8 Ų | [4] |
| Purity | Typically ≥98% | [1][3] |
Synthesis Protocol
A multi-step synthesis for this compound has been reported, commencing from 1-methylnaphthalene. The general workflow is depicted below, followed by a detailed experimental protocol for the final dehydration step.
Figure 1: Synthetic pathway for this compound.
Experimental Protocol: Dehydration of 4-Bromo-1-naphthaldehyde oxime
This protocol details the conversion of the oxime intermediate to the final carbonitrile product.
-
Reaction Setup: In a 3L reaction flask, combine 141 g of crude 4-bromo-1-naphthalenecarboxaldehyde oxime, 22.6 g of copper acetate monohydrate, and 1137 g of acetonitrile.[5]
-
Reflux: Heat the mixture to 79 °C and maintain a reflux overnight.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Solvent Removal: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the acetonitrile by distillation under reduced pressure.[5]
-
Extraction: To the resulting residue, add 1500 g of water and extract with 1000 g of dichloromethane. Perform two additional extractions of the aqueous phase with 500 g of dichloromethane each. Combine all organic phases.[5]
-
Washing and Drying: Wash the combined organic phase with 1500 g of a saturated sodium chloride solution. Add a suitable desiccant and stir overnight.[5]
-
Purification: Remove the desiccant by filtration. The filtrate is then concentrated by rotary evaporation at 40 °C to remove the solvent. The crude product is purified by short column chromatography using dichloromethane as the eluent to yield this compound.[5]
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in organic synthesis, primarily due to the presence of two reactive functional groups: a bromine atom and a nitrile group. This dual reactivity allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of diverse molecular scaffolds for drug discovery.[6]
The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of aryl, vinyl, or alkynyl substituents, facilitating the construction of complex molecular architectures.[6] The nitrile group can be transformed into other functional groups, including amines and carboxylic acids, further expanding its synthetic utility.[6]
Figure 2: Potential synthetic modifications of this compound.
The naphthalene core is a prevalent scaffold in many biologically active molecules and approved drugs.[6] Derivatives of naphthalene have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to functionalize this compound at two distinct positions allows for the fine-tuning of molecular properties to target specific enzymes or receptors involved in disease pathways.[6]
Hypothetical Application in Kinase Inhibitor Synthesis
Disclaimer: The following signaling pathway is a generalized representation of a common target for naphthalene-based compounds and is for illustrative purposes only. There is currently no direct published evidence linking this compound or its direct derivatives to the inhibition of this specific pathway.
Many kinase inhibitors feature scaffolds derived from quinoline and isoquinoline, which are structurally related to naphthalene. These inhibitors often target receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation and survival, such as those in the RAS-RAF-MEK-ERK signaling cascade. Derivatives synthesized from this compound could potentially be designed to target such kinases.
Figure 3: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.
References
Spectroscopic Characterization of 4-Bromonaphthalene-1-carbonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromonaphthalene-1-carbonitrile (CAS No. 92616-49-4). The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this versatile chemical intermediate. This document presents a compilation of expected spectroscopic data based on foundational principles and analysis of analogous compounds, in the absence of readily available, specific experimental spectra in the public domain.
Molecular Structure and Properties
This compound possesses a naphthalene core functionalized with a bromine atom and a nitrile group. This structure offers multiple reaction sites, making it a valuable building block in organic synthesis.[1]
| Property | Value |
| CAS Number | 92616-49-4 |
| Molecular Formula | C₁₁H₆BrN |
| Molecular Weight | 232.08 g/mol [2][3] |
| Appearance | White to off-white solid[1] |
| Melting Point | 102-103 °C[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, dissolved in a suitable solvent such as deuterochloroform (CDCl₃).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show six signals in the aromatic region, corresponding to the six protons on the naphthalene ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile group and the bromine atom, as well as the anisotropic effects of the aromatic rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.2 - 8.4 | Doublet | ~ 8.0 | H-8 |
| ~ 8.0 - 8.2 | Doublet | ~ 8.0 | H-5 |
| ~ 7.8 - 8.0 | Doublet | ~ 7.5 | H-2 |
| ~ 7.7 - 7.9 | Doublet | ~ 7.5 | H-3 |
| ~ 7.6 - 7.8 | Triplet | ~ 7.8 | H-6 |
| ~ 7.5 - 7.7 | Triplet | ~ 7.8 | H-7 |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to display eleven distinct signals, one for each carbon atom in the molecule. The chemical shifts are characteristic of aromatic, nitrile, and halogenated aromatic carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 135 - 140 | C-4 (Attached to Br) |
| ~ 132 - 135 | C-8a |
| ~ 130 - 133 | C-4a |
| ~ 128 - 132 | C-8 |
| ~ 127 - 130 | C-5 |
| ~ 126 - 129 | C-7 |
| ~ 125 - 128 | C-6 |
| ~ 124 - 127 | C-2 |
| ~ 123 - 126 | C-3 |
| ~ 117 - 120 | C≡N |
| ~ 108 - 112 | C-1 (Attached to CN) |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The key expected absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2230 - 2210 | Strong, Sharp | C≡N (Nitrile) Stretch |
| ~ 1600 - 1450 | Medium to Strong | Aromatic C=C Ring Stretch |
| ~ 850 - 750 | Strong | C-H Out-of-plane Bending |
| ~ 700 - 500 | Medium to Strong | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
| m/z | Relative Intensity | Assignment |
| 231/233 | High | [M]⁺, Molecular ion peak (presence of Br isotopes) |
| 202/204 | Moderate | [M - CN]⁺ |
| 126 | High | [M - Br - CN]⁺ or [C₁₀H₆]⁺ |
| 101 | Moderate | [C₈H₅]⁺ |
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard pulse-acquire sequence with a spectral width of 0-15 ppm, a pulse angle of 45°, a relaxation delay of 2 seconds, and an accumulation of at least 16 scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse-acquire sequence with a spectral width of 0-220 ppm, a pulse angle of 45°, a relaxation delay of 5 seconds, and an accumulation of at least 1024 scans.
IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet or as a thin film from a volatile solvent.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Acquisition: The sample is introduced via direct infusion or a GC inlet. The mass spectrum is acquired over a range of m/z 50-500.
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
References
An In-depth Technical Guide to 4-Bromonaphthalene-1-carbonitrile: Synthesis, Properties, and Crystallographic Analysis
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest search, the complete, experimentally determined crystal structure of 4-Bromonaphthalene-1-carbonitrile is not publicly available in crystallographic databases. This guide provides a comprehensive overview of its synthesis, known properties, and a detailed, generalized protocol for its crystal structure determination via X-ray crystallography.
Introduction
This compound is a versatile bifunctional organic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules.[1] Its naphthalene core is a common scaffold in many biologically active compounds, making it a molecule of significant interest in medicinal chemistry and materials science.[1] The presence of both a bromo and a nitrile functional group allows for a wide range of chemical transformations. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for constructing complex molecular architectures.[1] The nitrile group can be converted into amines, carboxylic acids, or other nitrogen-containing functionalities.[1]
This document provides a detailed account of the synthesis of this compound, a summary of its chemical and physical properties, and a standardized experimental protocol for the determination of its crystal structure using single-crystal X-ray diffraction.
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from 4-bromo-1-naphthaldehyde oxime.[2]
The general procedure is as follows: 4-bromo-1-naphthalenecarboxaldehyde oxime is reacted with copper acetate monohydrate in acetonitrile.[2] The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).[2] Upon completion, the acetonitrile is removed under reduced pressure.[2] The residue is then taken up in water and extracted with dichloromethane.[2] The combined organic phases are washed with saturated sodium chloride solution, dried over a desiccant, and the solvent is removed by rotary evaporation.[2] The crude product is then purified by short column chromatography using dichloromethane as the eluent to yield this compound.[2]
A visual representation of this synthesis workflow is provided below.
Caption: Synthesis workflow for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H6BrN | [3][4][5][6] |
| Molecular Weight | 232.08 g/mol | [5][6] |
| Appearance | White solid | [4] |
| Melting Point | 100-102 °C | [4] |
| CAS Number | 92616-49-4 | [3][4][5][6] |
| Purity | min 98% | [3] |
Experimental Protocol for Crystal Structure Determination
The determination of the crystal structure of a small organic molecule like this compound is typically achieved through single-crystal X-ray diffraction.[7][8][9] The following is a generalized, detailed protocol for this experimental procedure.
4.1. Crystallization
The first and often most challenging step is to grow high-quality single crystals suitable for X-ray diffraction.[9] This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth. Common solvents for non-polar organic molecules include hexane, toluene, dichloromethane, and ethyl acetate.
4.2. Crystal Mounting
A suitable single crystal is selected under a microscope. The crystal should have well-defined faces and be free of cracks or other defects. The selected crystal is mounted on a goniometer head, typically using a cryoloop and a viscous oil to hold it in place. For data collection at low temperatures (to minimize thermal motion and radiation damage), the crystal is flash-cooled in a stream of cold nitrogen gas.
4.3. X-ray Diffraction Data Collection
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[8] The crystal is rotated in the X-ray beam, and the diffraction pattern is collected as a series of images at different crystal orientations.[7]
4.4. Data Processing and Structure Solution
The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4.5. Structure Refinement
The initial structural model is refined against the experimental diffraction data. This is an iterative process where the atomic positions, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.
4.6. Validation and Analysis
The final refined structure is validated to ensure its chemical and crystallographic reasonability. The resulting structural information includes precise bond lengths, bond angles, torsion angles, and details of any intermolecular interactions. This data is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).
A generalized workflow for this process is depicted below.
Caption: A generalized workflow for single-crystal X-ray diffraction.
Conclusion
While the definitive crystal structure of this compound remains to be publicly reported, this guide provides the essential information for researchers working with this compound. The detailed synthesis protocol and a comprehensive understanding of its physicochemical properties are crucial for its application in synthetic chemistry. Furthermore, the outlined X-ray crystallography workflow provides a clear roadmap for any future studies aimed at elucidating its precise three-dimensional structure, which would be a valuable addition to the scientific literature and crystallographic databases.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 92616-49-4 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. echemi.com [echemi.com]
- 5. usbio.net [usbio.net]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Bromonaphthalene-1-carbonitrile in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromonaphthalene-1-carbonitrile. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments, theoretical considerations, and detailed experimental protocols for determining solubility. This information is crucial for applications in organic synthesis, pharmaceutical development, and materials science where this compound is utilized as a key intermediate.[1]
Introduction to this compound
This compound is a synthetic organic compound with the molecular formula C₁₁H₆BrN.[2][3][4] It presents as a white solid and is characterized by a naphthalene core substituted with both a bromo and a nitrile functional group.[2] This dual functionality makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and novel materials.[1] Understanding its solubility in various organic solvents is a critical first step in reaction design, purification, and formulation.
Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvents | Predicted Qualitative Solubility | Rationale / Notes |
| Aprotic Solvents | |||
| Halogenated | Dichloromethane (DCM) | Soluble | The non-polar nature of both the solute and solvent suggests good interaction. A synthesis procedure for this compound mentions using dichloromethane for extraction, indicating its solubility.[5] |
| Chloroform | Soluble | Similar to DCM, chloroform is a non-polar solvent expected to dissolve the compound well. 1-Bromonaphthalene is miscible in chloroform. | |
| Ethers | Diethyl Ether | Soluble | A common non-polar solvent for organic compounds. 1-Bromonaphthalene is miscible in diethyl ether. |
| Tetrahydrofuran (THF) | Soluble | A polar aprotic solvent with good solvating power for a wide range of organic compounds. | |
| Aromatic Hydrocarbons | Toluene | Soluble | The aromatic nature of toluene will have favorable π-π stacking interactions with the naphthalene ring of the solute. |
| Benzene | Soluble | Similar to toluene, benzene is expected to be a good solvent. 1-Bromonaphthalene is miscible in benzene. | |
| Ketones | Acetone | Moderately Soluble | Acetone is a polar aprotic solvent. While some solubility is expected, it may be less than in non-polar solvents. |
| Esters | Ethyl Acetate | Moderately Soluble | A solvent of intermediate polarity. |
| Amides | N,N-Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds. A synthesis of 4-bromobenzonitrile, a similar compound, uses DMF as a solvent.[6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Another highly polar aprotic solvent with strong solvating capabilities. | |
| Protic Solvents | |||
| Alcohols | Methanol | Slightly to Moderately Soluble | The polarity of methanol may limit the solubility of the largely non-polar solute. 1-Bromonaphthalene is miscible in alcohol. |
| Ethanol | Slightly to Moderately Soluble | Similar to methanol, ethanol's polarity may result in moderate solubility. 1-Bromonaphthalene is miscible in alcohol. | |
| Non-Polar Solvents | |||
| Alkanes | Hexane | Sparingly Soluble to Insoluble | The large, rigid aromatic structure of the solute may not interact favorably with the flexible aliphatic chains of hexane. |
| Aqueous Solvents | |||
| Water | Insoluble | As a non-polar organic molecule, it is expected to be insoluble in water. 1-Bromonaphthalene is slightly soluble in water. 4-Bromobenzonitrile is very slightly soluble in water.[6] |
Note: "Soluble" and its variations are qualitative terms. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard methods for determining the solubility of a solid organic compound in an organic solvent.
This is the most common and reliable method for determining thermodynamic solubility.
Principle: An excess amount of the solid solute is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to reach equilibrium. The equilibration time should be established by measuring the concentration at different time points until it remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure a clear supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a known volume of the solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a suitable, validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). A calibration curve prepared with known concentrations of this compound in the same solvent must be used for accurate quantification.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
This method provides kinetic solubility information and can be faster than the equilibrium method.
Principle: A known amount of the solid is added to a known volume of solvent, and the rate of dissolution is monitored until the concentration of the dissolved solid plateaus, indicating saturation.
Methodology:
-
Setup: Place a known volume of the solvent in a thermostated vessel equipped with a stirrer and a concentration monitoring system (e.g., in-situ UV probe).
-
Addition of Solute: Add a pre-weighed amount of this compound to the solvent.
-
Monitoring: Start stirring and monitor the concentration of the dissolved solute over time.
-
Determination of Saturation: The concentration will increase and then plateau as the solution becomes saturated. The concentration at the plateau is the solubility.
Visualizations
The following diagram illustrates the logical workflow for the equilibrium solubility method.
Caption: Workflow for the Equilibrium Solubility Method.
The solubility of this compound is a result of the interplay between its molecular properties and those of the solvent.
Caption: Interplay of factors governing solubility.
Conclusion
While quantitative solubility data for this compound is not extensively documented, a strong qualitative understanding can be derived from its molecular structure and the behavior of analogous compounds. It is predicted to be soluble in a range of common aprotic organic solvents and less soluble in protic and non-polar alkane solvents. For research and development purposes requiring precise solubility values, the experimental protocols provided in this guide offer robust methods for their determination. This foundational data is essential for the effective use of this compound in advancing scientific discovery and drug development.
References
The Advent of a Key Synthetic Building Block: Discovery and First Synthesis of 4-Bromonaphthalene-1-carbonitrile
A comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and properties of 4-Bromonaphthalene-1-carbonitrile, a pivotal intermediate in modern organic chemistry.
Introduction
This compound, a bifunctional aromatic compound, has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its utility spans various fields, including pharmaceutical development and materials science, owing to the presence of two distinct reactive sites: a bromo substituent amenable to cross-coupling reactions and a nitrile group that can be transformed into a variety of nitrogen-containing functionalities. This document provides an in-depth overview of the discovery and first reported synthetic routes to this compound, alongside a more modern, multi-step synthesis. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a comprehensive resource for the scientific community.
Discovery and First Synthesis: The Sandmeyer Reaction Approach
While a singular "discovery" event for a synthetic compound like this compound is not typical, its first preparation likely arose from the application of well-established chemical transformations to readily available precursors. The earliest plausible synthetic route is the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting arylamines into a wide array of functional groups.[1][2] This method, originating in the late 19th century, would have utilized 4-bromo-1-naphthylamine as the starting material. This approach is alluded to in the prior art discussion of modern synthetic patents.[3]
The Sandmeyer reaction proceeds via the diazotization of a primary arylamine, followed by a copper-catalyzed displacement of the diazonium group with a nucleophile, in this case, a cyanide.
Plausible First Synthesis Workflow: Sandmeyer Reaction
Caption: Plausible first synthesis of this compound via the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Reaction of 4-Bromo-1-naphthylamine
The following is a representative experimental protocol for the Sandmeyer reaction to produce this compound, based on general procedures for this type of transformation.
-
Diazotization of 4-Bromo-1-naphthylamine:
-
In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-bromo-1-naphthylamine in an aqueous solution of sulfuric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 4-bromo-1-naphthalenediazonium salt solution.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate, larger flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
A Modern Multi-Step Synthesis from 1-Methylnaphthalene
A more recent and detailed synthetic route is described in Chinese patent CN106366018A.[3] This five-step synthesis starts from the readily available 1-methylnaphthalene and offers a scalable and high-purity pathway to the target compound.
Modern Synthesis Workflow
Caption: A modern five-step synthesis of this compound starting from 1-methylnaphthalene.
Experimental Protocols for the Modern Synthesis[3]
Step 1: Synthesis of 4-Bromo-1-methylnaphthalene
-
To a solution of 1-methylnaphthalene in acetonitrile, add N-bromosuccinimide (1.0-1.2 molar equivalents).
-
Stir the reaction mixture at 20-25 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by standard work-up procedures.
Step 2: Synthesis of 4-Bromo-1-(bromomethyl)naphthalene
-
In a four-necked flask, dissolve 4-bromo-1-methylnaphthalene in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide (BPO).
-
Heat the mixture to reflux (70-78 °C) and maintain overnight.
-
After completion, cool the mixture to room temperature and filter.
-
The solvent is removed under reduced pressure to yield the crude product.
Step 3: Synthesis of 4-Bromo-1-naphthaldehyde (Sommelet Reaction)
-
Treat 4-bromo-1-(bromomethyl)naphthalene with hexamethylenetetramine in a mixture of acetic acid and water.
-
Heat the reaction mixture at 95-105 °C.
-
Upon completion, the product is worked up, which may involve hydrolysis of the intermediate salt, followed by extraction and recrystallization. A reported yield for this step is 71.3%.[3]
Step 4: Synthesis of 4-Bromo-1-naphthaldehyde oxime
-
In a three-necked flask, dissolve 4-bromo-1-naphthaldehyde in acetonitrile.
-
Add hydroxylamine hydrochloride and triethylamine.
-
Heat the mixture at 75-82 °C.
-
The reaction progress is monitored by TLC.
Step 5: Synthesis of this compound
-
To the crude 4-bromo-1-naphthaldehyde oxime, add acetonitrile and copper(II) acetate monohydrate.
-
Heat the mixture to reflux (approximately 79 °C) overnight.
-
After completion, cool the reaction and remove the acetonitrile under reduced pressure.
-
The residue is taken up in water and extracted with dichloromethane.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography affords this compound. A high overall yield of 94.7% for the final two steps has been reported with a purity of 99.3%.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 92616-49-4 |
| Molecular Formula | C₁₁H₆BrN |
| Molecular Weight | 232.08 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 100-102 °C |
Table 2: Key Reaction Parameters for the Modern Synthesis
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reported Yield (%) |
| 1 | 1-Methylnaphthalene | N-Bromosuccinimide | Acetonitrile | 20-25 | - |
| 2 | 4-Bromo-1-methylnaphthalene | N-Bromosuccinimide, BPO | Carbon tetrachloride | 70-78 | - |
| 3 | 4-Bromo-1-(bromomethyl)naphthalene | Hexamethylenetetramine | Acetic acid/water | 95-105 | 71.3 |
| 4 | 4-Bromo-1-naphthaldehyde | Hydroxylamine HCl, Triethylamine | Acetonitrile | 75-82 | - |
| 5 | 4-Bromo-1-naphthaldehyde oxime | Copper(II) acetate monohydrate | Acetonitrile | 75-82 | 94.7 (for steps 4 & 5) |
Conclusion
This compound is a synthetic intermediate of significant value in contemporary organic chemistry. While its initial synthesis was likely achieved through the classic Sandmeyer reaction of 4-bromo-1-naphthylamine, modern methodologies, such as the multi-step synthesis from 1-methylnaphthalene, provide efficient and scalable routes to this compound. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis and application of this versatile building block. The strategic positioning of the bromo and cyano functionalities on the naphthalene core ensures that this compound will continue to be a key component in the development of novel pharmaceuticals and advanced materials.
References
The Chemical Versatility of 4-Bromonaphthalene-1-carbonitrile: An In-depth Technical Guide
An exploration of the reactivity of the bromine atom in 4-Bromonaphthalene-1-carbonitrile, this guide serves as a technical resource for researchers, scientists, and drug development professionals. It details key synthetic transformations, providing experimental protocols and quantitative data for palladium- and copper-catalyzed cross-coupling reactions, offering a roadmap for the strategic functionalization of this versatile building block.
This compound is a pivotal intermediate in modern organic synthesis, prized for its dual reactivity. The presence of a bromine atom on the naphthalene core provides a versatile handle for a suite of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This guide focuses on the chemical reactivity of this bromine atom, presenting a compilation of established methods for its substitution, crucial for the construction of complex molecular architectures in pharmaceutical and materials science applications.[1]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern synthetic chemistry, and this compound is an excellent substrate for several such transformations. These reactions offer mild conditions and broad functional group tolerance, making them ideal for the late-stage functionalization of complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively documented in readily available literature, protocols for analogous aryl bromides provide a strong foundation for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | - | Good |
| Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl bromide (1.0 equiv), arylboronic acid (1.1 equiv), potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) as the base, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is prepared in a suitable solvent system such as 1,4-dioxane and water. The reaction mixture is then heated under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Following completion, the reaction is worked up by extraction and purified by column chromatography to yield the desired biaryl product.[2]
Logical Relationship for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a suitable ligand and base.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOᵗBu | Toluene | 80 | 4 | 60 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere, the aryl bromide (1.0 equiv), amine (1.1-1.2 equiv), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a phosphine ligand like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), and a strong base such as sodium tert-butoxide (NaOᵗBu) are combined in an anhydrous solvent like toluene. The mixture is heated, and the reaction progress is monitored. Upon completion, the product is isolated through extraction and purified by recrystallization or column chromatography.[3]
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes through the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | - | Good |
| Phenylacetylene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | - | - |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 equiv) in a suitable solvent like tetrahydrofuran (THF) are added a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst like copper(I) iodide (CuI), a base, typically an amine such as triethylamine (Et₃N), and the terminal alkyne (1.1 equiv). The reaction is stirred at room temperature or with gentle heating. After completion, the mixture is filtered, and the product is isolated by extraction and purified by column chromatography.[4][5]
Signaling Pathway for Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is a versatile tool for the synthesis of substituted alkenes.
Experimental Protocol: General Procedure for Heck Reaction
The aryl bromide (1.0 equiv), an alkene such as styrene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂), and a base (e.g., K₂CO₃) are combined in a suitable solvent like N,N-dimethylformamide (DMF). The mixture is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, filtered, and the product is isolated by extraction and purified by chromatography.[6]
Copper-Catalyzed Reactions
Copper-catalyzed reactions, such as the Ullmann condensation and cyanation, offer an alternative to palladium-catalyzed methods, often with different reactivity profiles and substrate scope.
Ullmann Condensation
The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution reaction. It is traditionally used for the formation of diaryl ethers and can be performed with this compound and a phenolic coupling partner. These reactions often require higher temperatures compared to their palladium-catalyzed counterparts.[7]
Experimental Protocol: General Procedure for Ullmann Condensation
A mixture of this compound (1.0 equiv), a phenol (1.0-1.2 equiv), a copper catalyst (e.g., CuI or CuO nanoparticles), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent like DMF or dimethyl sulfoxide (DMSO) is heated. The reaction is monitored for the disappearance of the starting material. After cooling, the product is isolated by extraction and purified.[8][9]
Copper-Catalyzed Cyanation
While this compound already possesses a nitrile group, the bromine atom can be replaced with another cyano group under copper catalysis, leading to the formation of a dinitrile. This transformation is a variant of the Rosenmund-von Braun reaction.
Experimental Protocol: General Procedure for Copper-Catalyzed Cyanation
The aryl bromide is heated with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of a copper(I) salt (e.g., CuI). The use of a ligand, such as N,N'-dimethylethylenediamine, and an iodide source (e.g., KI) can facilitate the reaction at milder temperatures in a less polar solvent like toluene.[10][11] The reaction proceeds via a domino halide exchange-cyanation mechanism.[1][10][11]
Nucleophilic Aromatic Substitution
Under certain conditions, the bromine atom of this compound can be susceptible to nucleophilic aromatic substitution (SNAᵣ). This reaction is typically facilitated by strong electron-withdrawing groups on the aromatic ring and a potent nucleophile. The cyano group at the 1-position provides some activation for this transformation.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This compound is treated with a strong nucleophile, such as an alkoxide or an amine, in a polar aprotic solvent like DMSO or DMF at elevated temperatures. The progress of the reaction is monitored, and upon completion, the product is isolated by precipitation or extraction and subsequently purified.
Conclusion
The bromine atom in this compound is a versatile functional handle that allows for a wide array of chemical transformations. Palladium- and copper-catalyzed cross-coupling reactions, as well as nucleophilic aromatic substitution, provide a powerful toolkit for the synthesis of a diverse range of substituted naphthalene derivatives. The protocols and data presented in this guide offer a starting point for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further optimization of reaction conditions for this specific substrate is encouraged to achieve maximum efficiency and yield.
References
- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 2. mdpi.com [mdpi.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. rsc.org [rsc.org]
- 5. ijnc.ir [ijnc.ir]
- 6. mdpi.com [mdpi.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 11. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Bromonaphthalene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromonaphthalene-1-carbonitrile is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of a wide array of complex organic structures, particularly in the realms of pharmaceutical development and materials science.[1] The presence of both a reactive nitrile group and a bromine atom on the naphthalene scaffold allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the nitrile moiety in this compound, focusing on its hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.
Introduction
The nitrile group (C≡N) is a strongly polarized functional group with an electrophilic carbon atom, making it susceptible to nucleophilic attack.[1] This inherent reactivity allows for its conversion into various other functional groups, such as carboxylic acids, primary amines, and ketones. In the context of this compound, the interplay between the nitrile group and the bromo-substituted naphthalene ring influences its reactivity and provides a platform for the synthesis of novel compounds with potential biological activity or unique material properties.[1] This document serves as a technical resource, consolidating key reactions and methodologies for the chemical manipulation of the nitrile group in this important building block.
Hydrolysis of the Nitrile Group
The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid or its corresponding carboxylate salt. This reaction can be catalyzed by either acid or base and typically requires heating. The process proceeds through an amide intermediate.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile is heated under reflux with a strong acid, such as hydrochloric acid, to yield the corresponding carboxylic acid.
General Reaction:
This compound → 4-Bromo-1-naphthoic acid
Experimental Protocol:
A detailed experimental protocol for the acidic hydrolysis of a nitrile to a carboxylic acid involves heating the nitrile under reflux with a dilute acid like hydrochloric acid. The resulting carboxylic acid can then be isolated, for instance, by distillation.
Table 1: Conditions for Acid-Catalyzed Hydrolysis of Aromatic Nitriles
| Substrate | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aromatic Nitrile | HCl (dilute) | Water | Reflux | Not Specified | Not Specified | General Protocol |
Logical Relationship: Acid-Catalyzed Hydrolysis Workflow
References
The Versatile Scaffold: A Technical Guide to the Derivatives and Analogs of 4-Bromonaphthalene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromonaphthalene-1-carbonitrile stands as a pivotal starting material in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of potential therapeutic agents. Its unique bifunctional nature, possessing both a reactive bromine atom and a modifiable nitrile group, allows for the strategic construction of complex molecular architectures. The naphthalene core is a recurring motif in numerous biologically active compounds, and its derivatization can lead to the discovery of novel drug candidates with improved efficacy and target specificity. This technical guide provides an in-depth exploration of the potential derivatives and analogs of this compound, focusing on their synthesis, biological activities, and underlying mechanisms of action.
Key Synthetic Transformations
The chemical versatility of this compound is primarily attributed to two key reactive sites: the bromine atom at the 4-position and the carbonitrile group at the 1-position.
1. Palladium-Catalyzed Cross-Coupling Reactions:
The bromine atom is readily susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to introducing a wide range of substituents to the naphthalene core.
-
Suzuki-Miyaura Coupling: This reaction allows for the introduction of various aryl and heteroaryl groups by coupling this compound with a corresponding boronic acid or ester. This is a powerful method for generating biaryl structures, which are common in kinase inhibitors and other targeted therapies.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, allowing for the synthesis of a variety of N-aryl and N-heteroaryl naphthalene derivatives. This is particularly relevant for creating compounds that can interact with the amine-binding pockets of various enzymes and receptors.
2. Transformations of the Nitrile Group:
The carbonitrile group can be converted into a variety of other functional groups, further expanding the chemical space accessible from this starting material. Common transformations include:
-
Reduction to an amine: This yields a primary amine, which can be further functionalized.
-
Hydrolysis to a carboxylic acid: This provides a handle for amide bond formation or other modifications.
-
Conversion to a tetrazole: This bioisosteric replacement for a carboxylic acid can improve metabolic stability and binding interactions.
Potential Derivatives and Their Biological Activities
Based on the known biological activities of related naphthalene-containing compounds, derivatives of this compound hold significant promise in several therapeutic areas, particularly in oncology.
Anticancer Agents
The naphthalene scaffold is present in numerous compounds with demonstrated anticancer activity. By applying the synthetic strategies outlined above, novel derivatives of this compound can be designed to target various hallmarks of cancer.
1. Kinase Inhibitors:
Many kinase inhibitors feature a biaryl or N-aryl scaffold. The ability to introduce diverse aromatic and heteroaromatic moieties onto the 4-position of the naphthalene ring via Suzuki-Miyaura and Buchwald-Hartwig reactions makes this compound an ideal starting point for the synthesis of novel kinase inhibitors. For instance, pyridinyl-substituted naphthalenes have shown potential as inhibitors of kinases like Bcr-Abl.
Table 1: Hypothetical Kinase Inhibitory Activity of 4-Aryl/Heteroaryl-naphthalene-1-carbonitrile Derivatives
| Compound ID | R-Group (at C4) | Target Kinase | IC50 (nM) |
| NC-PY-01 | Pyridin-3-yl | Bcr-Abl | 50 |
| NC-PY-02 | Pyridin-4-yl | EGFR | 75 |
| NC-PH-01 | 4-Methoxyphenyl | VEGFR2 | 120 |
| NC-IN-01 | Indol-5-yl | Src | 85 |
2. Inhibitors of the Warburg Effect:
The Warburg effect, a metabolic hallmark of many cancer cells, involves a shift towards aerobic glycolysis. Naphthalene-1,4-dione analogues have been shown to exhibit anticancer activity by targeting this pathway. While this compound is not a naphthoquinone, its derivatives could be designed to interact with key enzymes in glycolytic pathways.
3. STAT3 Signaling Pathway Inhibitors:
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is constitutively activated in many cancers, promoting cell proliferation, survival, and metastasis. Naphthalene derivatives have been identified as potent STAT3 inhibitors.[1][2] The introduction of specific aryl or amino groups at the 4-position of the naphthalene core could lead to compounds that effectively disrupt the STAT3 signaling cascade.
Table 2: Hypothetical STAT3 Inhibitory Activity of 4-Substituted-naphthalene-1-carbonitrile Derivatives
| Compound ID | R-Group (at C4) | Assay | IC50 (µM) |
| NC-NH-Ph | Phenylamino | STAT3 Phosphorylation | 5.2 |
| NC-NH-Py | Pyridin-2-ylamino | STAT3 Dimerization | 8.7 |
| NC-Ar-Th | Thiophen-2-yl | STAT3 DNA Binding | 10.5 |
Experimental Protocols
Detailed methodologies for the key synthetic transformations and biological assays are crucial for the successful development of novel drug candidates.
Synthesis Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
A mixture of this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) are combined in a suitable solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After cooling, the reaction is worked up by extraction with an organic solvent, followed by purification of the crude product by column chromatography.[3][4][5]
General Procedure for Buchwald-Hartwig Amination of this compound:
To a reaction vessel are added this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base such as sodium tert-butoxide (1.4 mmol). The vessel is purged with an inert gas, and an anhydrous solvent (e.g., toluene or dioxane) is added. The mixture is heated to 80-110 °C for 16-24 hours. The reaction is then cooled, filtered, and the product is isolated and purified by chromatography.[6][7][8][9]
Biological Assays
In Vitro Kinase Inhibition Assay:
The inhibitory activity of the synthesized compounds against specific kinases can be determined using various commercially available assay kits (e.g., ADP-Glo™ Kinase Assay). The assay measures the amount of ADP produced during the kinase reaction. Compounds are incubated with the target kinase, its substrate, and ATP. The amount of ADP generated is then quantified by a luminescence-based method. IC50 values are calculated from the dose-response curves.
Cell Proliferation (MTT) Assay:
Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The formazan crystals formed by viable cells are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell growth inhibition is calculated, and IC50 values are determined.
STAT3 Inhibition Assay (ELISA-based):
The ability of compounds to inhibit STAT3 phosphorylation can be assessed using an ELISA-based assay. Nuclear extracts from cancer cells treated with the compounds are added to a microplate pre-coated with a STAT3-specific capture antibody. A phospho-specific STAT3 antibody conjugated to a detection enzyme (e.g., HRP) is then added. The signal is developed with a substrate, and the absorbance is measured. The inhibition of STAT3 phosphorylation is quantified relative to untreated controls.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel bioactive molecules. Its amenability to established and robust cross-coupling methodologies allows for the creation of diverse libraries of derivatives. The naphthalene core, a privileged scaffold in medicinal chemistry, provides a solid foundation for the design of compounds targeting a range of diseases, with a particular emphasis on cancer. The potential to develop potent and selective kinase inhibitors, modulators of cancer metabolism, and inhibitors of key signaling pathways like STAT3 highlights the significant opportunities that this chemical entity presents for drug discovery and development. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the identification of promising new therapeutic candidates.
References
- 1. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | Semantic Scholar [semanticscholar.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromonaphthalene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromonaphthalene-1-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the substituted naphthalene scaffold in pharmacologically active molecules and functional materials.[1][2][3] The Suzuki-Miyaura coupling offers a powerful and efficient method for the synthesis of a diverse library of 4-aryl-1-naphthalenecarbonitriles.[4][5]
Introduction
The naphthalene core is a key structural motif in numerous biologically active compounds and advanced materials.[1][2] The functionalization of this scaffold is crucial for the development of novel drug candidates and materials with tailored properties. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides with high efficiency and functional group tolerance.[4][5][6][7] this compound is an ideal substrate for such transformations, possessing a reactive bromine atom amenable to palladium-catalyzed cross-coupling.[1] This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the naphthalene ring.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to form a new C-C bond, yielding the corresponding 4-aryl-1-naphthalenecarbonitrile.
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled based on established procedures for structurally similar aryl bromides.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | ~92 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 110 | 10 | ~90 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 14 | ~93 |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 18 | ~88 |
Experimental Protocol
This protocol provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenyl-1-naphthalenecarbonitrile.
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Sonogashira Coupling of 4-Bromonaphthalene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in medicinal chemistry, materials science, and synthetic organic chemistry for the construction of complex molecular architectures. It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.
This document provides detailed protocols and application notes for the Sonogashira coupling of 4-Bromonaphthalene-1-carbonitrile, an electron-deficient aryl bromide. The presence of the electron-withdrawing nitrile group can influence the reactivity of the C-Br bond, making careful selection of reaction conditions crucial for achieving high yields.
Reaction Principle
The catalytic cycle of the Sonogashira coupling involves the oxidative addition of the aryl halide to a Pd(0) species, followed by a transmetalation step with a copper(I) acetylide (formed in situ from the terminal alkyne, copper(I) iodide, and the amine base). The cycle concludes with reductive elimination, which releases the final coupled product and regenerates the Pd(0) catalyst.
Generalized Reaction Conditions
The successful execution of a Sonogashira coupling depends on the careful optimization of several parameters. Below is a summary of typical conditions reported for the coupling of various aryl bromides, which serve as a strong starting point for the specific case of this compound.
| Parameter | Typical Range / Reagents | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ | 0.5 - 5 mol% loading is common. PdCl₂(PPh₃)₂ is often a reliable choice. |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | 1 - 10 mol% loading. Acts as a co-catalyst to facilitate the formation of the copper acetylide. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), Cs₂CO₃ | An amine base is most common, acting as both a base and sometimes as a solvent. 2-3 equivalents are typically used. |
| Solvent | Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF) | Degassed solvents are essential to prevent oxidation of the Pd(0) catalyst. |
| Terminal Alkyne | (Trimethylsilyl)acetylene, Phenylacetylene, etc. | 1.1 - 1.5 equivalents relative to the aryl bromide. |
| Temperature | Room Temperature to 80 °C | Reaction temperature is substrate-dependent. Mild heating is often sufficient. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for maintaining catalyst activity. |
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for setting up a Sonogashira coupling reaction.
Caption: General experimental workflow for a Sonogashira coupling reaction.
Detailed Experimental Protocol
This protocol provides a starting point for the coupling of this compound with a generic terminal alkyne, (trimethylsilyl)acetylene. Note: This protocol may require optimization for different alkyne partners.
Materials and Equipment:
-
This compound (1.0 eq)
-
(Trimethylsilyl)acetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide [CuI] (4 mol%)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stir bar
-
Septum and condenser
-
Nitrogen or Argon gas line with a bubbler
-
Syringes and needles
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Standard glassware for aqueous work-up and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Flask Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Fit the flask with a rubber septum on one neck and connect the condenser to a nitrogen or argon line (with an oil bubbler outlet). Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous, degassed THF via syringe, followed by triethylamine (3.0 eq). Stir the resulting suspension for 5-10 minutes at room temperature.
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 50-60 °C using an oil bath and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC could be a mixture of hexanes and ethyl acetate. The reaction is complete when the starting aryl bromide spot is no longer visible.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with a small amount of ethyl acetate or THF.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Bromonaphthalene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromonaphthalene-1-carbonitrile is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The presence of a bromine atom and a nitrile group on the naphthalene core provides two reactive sites for molecular elaboration. The electron-withdrawing nature of the nitrile group activates the naphthalene ring system towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the bromide leaving group by a variety of nucleophiles. This allows for the introduction of diverse functionalities at the 4-position, making it a valuable building block for creating complex molecular architectures.
These application notes provide detailed protocols for conducting SNAr reactions on this compound with common nucleophiles such as amines, alkoxides, and thiols. The resulting substituted naphthalene-1-carbonitrile derivatives are key intermediates in the synthesis of a wide range of biologically active compounds and advanced materials.
General Reaction Mechanism
The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and is stabilized by the electron-withdrawing cyano group. In the second step, the bromide ion is eliminated, restoring the aromaticity of the naphthalene ring and yielding the final substituted product.
Caption: General mechanism of the SNAr reaction of this compound.
Experimental Protocols
The following protocols are representative examples for the nucleophilic aromatic substitution of this compound with different classes of nucleophiles. These protocols are based on general procedures for SNAr reactions on analogous bromo-aromatic compounds activated by a cyano group and may require optimization for specific substrates and scales.
Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)
This protocol describes the synthesis of 4-(piperidin-1-yl)naphthalene-1-carbonitrile.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), DMF or DMSO (5-10 mL per mmol of starting material), and a magnetic stir bar.
-
Add piperidine (1.2-1.5 eq) to the solution.
-
Add the base, potassium carbonate or triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 80-120 °C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)
This protocol describes the synthesis of 4-methoxynaphthalene-1-carbonitrile.
Materials:
-
This compound
-
Sodium methoxide (NaOMe) solution in methanol or solid NaOMe
-
Anhydrous methanol (MeOH) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous THF or MeOH (5-10 mL per mmol of starting material).
-
Add sodium methoxide (1.2-1.5 eq) to the reaction mixture. If using a solution, add it dropwise via syringe.
-
Stir the reaction at room temperature or heat to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the product with DCM or EtOAc (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol/water) or by column chromatography.[1]
Protocol 3: Reaction with a Thiol (e.g., Thiophenol)
This protocol describes the synthesis of 4-(phenylthio)naphthalene-1-carbonitrile.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), anhydrous DMF (5-10 mL per mmol), and a magnetic stir bar.
-
Add the base, K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq).
-
Add thiophenol (1.1-1.2 eq) dropwise to the stirred suspension.
-
Stir the reaction at room temperature or heat to 50-80 °C until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for SNAr reactions on analogous activated aryl bromides, which can be used as a starting point for the optimization of reactions with this compound.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Amines | |||||
| Piperidine | K₂CO₃ | DMSO | 120 | 12 | 85-95 |
| Morpholine | K₂CO₃ | DMF | 100 | 8 | 80-90 |
| Aniline | NaH | THF | 65 | 24 | 70-80 |
| Alkoxides | |||||
| Sodium Methoxide | - | MeOH/DMF | 60-80 | 4-8 | 80-95 |
| Sodium Ethoxide | - | EtOH | 78 | 6 | 80-90 |
| Potassium tert-butoxide | - | THF | RT | 12 | 75-85 |
| Thiols | |||||
| Thiophenol | K₂CO₃ | DMF | RT - 60 | 2-6 | 90-98 |
| Ethanethiol | NaH | THF | RT | 4 | 85-95 |
| Benzyl Mercaptan | Cs₂CO₃ | DMF | 50 | 3 | 90-97 |
Note: The data presented in this table are derived from literature reports on SNAr reactions of various activated aryl bromides and are intended to serve as a guideline. Actual yields and reaction times may vary depending on the specific reaction conditions and the purity of the reagents.
Workflow and Logic Diagrams
Experimental Workflow
The general workflow for performing and analyzing the SNAr reactions of this compound is depicted below.
Caption: A typical experimental workflow for SNAr reactions.
Product Characterization Logic
The following diagram illustrates the logical flow for the characterization of the synthesized products.
Caption: Logic diagram for the characterization of SNAr products.
Conclusion
The nucleophilic aromatic substitution of this compound is a robust and versatile method for the synthesis of a wide array of 4-substituted naphthalene-1-carbonitrile derivatives. The provided protocols offer a solid foundation for researchers to explore the synthetic utility of this valuable building block. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific nucleophile-substrate combinations. The resulting products have significant potential as intermediates in the discovery and development of new pharmaceuticals and advanced materials.
References
Application Notes and Protocols: Reduction of 4-Bromonaphthalene-1-carbonitrile to (4-bromonaphthalen-1-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the chemical reduction of the nitrile group in 4-Bromonaphthalene-1-carbonitrile to a primary amine, yielding (4-bromonaphthalen-1-yl)methanamine. This transformation is a critical step in the synthesis of various molecules with applications in pharmaceuticals and materials science.[1] The protocols outlined below are based on established methods for the reduction of aryl nitriles.
Introduction
This compound is a versatile synthetic intermediate characterized by the presence of both a nitrile and a bromo functional group on a naphthalene scaffold.[1][2] The reduction of the nitrile to a primary amine affords a valuable building block, (4-bromonaphthalen-1-yl)methanamine, which can be further functionalized. The selection of an appropriate reduction method is crucial to ensure high yield and purity of the desired primary amine, while preserving the bromo substituent for subsequent cross-coupling reactions. This document outlines and compares several common reduction strategies.
Comparative Data of Reduction Methods
The following table summarizes various methods for the reduction of aryl nitriles, which are applicable to this compound. The choice of method will depend on factors such as available equipment, desired scale, and tolerance of other functional groups.
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Typical Yields | Key Considerations |
| Catalytic Hydrogenation | H₂ gas, Raney® Nickel | Methanol or Ethanol | Room Temperature to 50°C | Good to Excellent | Potential for dehalogenation (reduction of the C-Br bond). Addition of a base like ammonia can suppress secondary amine formation.[3] Requires specialized hydrogenation equipment. |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | 0°C to Reflux | Excellent | Highly reactive and non-selective; will reduce many other functional groups.[4][5] Requires strictly anhydrous conditions and careful quenching.[6] |
| Borohydride Reduction | Sodium Borohydride (NaBH₄) / Cobalt(II) chloride | Methanol or Ethanol | Room Temperature | Good | Milder than LiAlH₄, but NaBH₄ alone is generally not strong enough to reduce nitriles.[7] Co-reagents like CoCl₂ are required. |
| Borane Reduction | Borane-tetrahydrofuran complex (BH₃·THF) | Tetrahydrofuran (THF) | Reflux | Good to Excellent | Generally chemoselective for the nitrile group over many other functionalities. Less reactive than LiAlH₄.[3] |
| Transfer Hydrogenation | Ammonium formate or Hydrazine hydrate / Raney® Nickel | Methanol or Ethanol | Room Temperature to Reflux | Good to Excellent | Avoids the need for high-pressure hydrogen gas.[8] Can be a safer alternative to catalytic hydrogenation. |
Experimental Protocols
Below are detailed protocols for two common methods for the reduction of this compound.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This method is highly effective for the reduction of nitriles to primary amines.[7][9][10] However, it requires stringent anhydrous conditions due to the high reactivity of LiAlH₄ with water.[6]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled Water
-
1 M Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Reagent Preparation: In the flask, suspend Lithium Aluminum Hydride (1.5-2.0 equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Addition of Nitrile: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Cautiously and slowly add distilled water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas. Following the initial water quench, add 1 M NaOH solution, and then more water until a granular precipitate is formed.
-
Work-up: Filter the resulting slurry and wash the filter cake thoroughly with THF or ethyl acetate.
-
Isolation: Combine the organic filtrates and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude (4-bromonaphthalen-1-yl)methanamine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Catalytic Hydrogenation using Raney® Nickel
This method is a widely used industrial process for the reduction of nitriles.[3][11] It is generally cleaner than metal hydride reductions but may require optimization to prevent dehalogenation.
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Methanol or Ethanol
-
Ammonia solution (optional)
-
Hydrogen gas source
-
Parr hydrogenator or similar hydrogenation apparatus
-
Celite® or other filter aid
Procedure:
-
Catalyst Preparation: In a hydrogenation vessel, carefully wash the Raney® Nickel slurry with the reaction solvent (e.g., methanol) to remove the water.
-
Reaction Mixture: To the hydrogenation vessel containing the activated Raney® Nickel, add a solution of this compound in methanol. If suppression of secondary amine formation is desired, a small amount of ammonia solution can be added.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas or by TLC analysis of aliquots.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric when dry and should be kept wet at all times.[12] Wash the filter cake thoroughly with methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude (4-bromonaphthalen-1-yl)methanamine.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the reduction.
Experimental Workflow
Caption: General experimental workflow for nitrile reduction.
Safety Precautions
-
Lithium Aluminum Hydride: LiAlH₄ reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Raney® Nickel: Raney® Nickel is pyrophoric and can ignite spontaneously in air when dry. It should always be handled as a slurry and never allowed to dry.
-
Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation procedures should be conducted in a properly functioning and certified apparatus in a well-ventilated area, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for all chemicals used in these protocols. All experiments should be performed by trained personnel in a suitable laboratory setting.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 92616-49-4 | Benchchem [benchchem.com]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. studymind.co.uk [studymind.co.uk]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Hydrolysis of 4-Bromonaphthalene-1-carbonitrile to 4-Bromonaphthalene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, providing a reliable route to a crucial functional group prevalent in many active pharmaceutical ingredients (APIs) and other high-value chemical entities.[1] 4-Bromonaphthalene-1-carbonitrile is a versatile building block, and its conversion to 4-bromonaphthalene-1-carboxylic acid opens avenues for further molecular elaboration, particularly in the development of novel therapeutics and materials.[1] This document provides detailed protocols for the acidic and basic hydrolysis of this compound, including comparative data and a comprehensive experimental workflow.
The conversion of the nitrile group to a carboxylic acid can be achieved under both acidic and basic conditions, typically requiring heat.[2][3][4] The choice between the two methods often depends on the stability of the starting material and other functional groups present in the molecule.
Comparative Data of Hydrolysis Conditions
The selection of the hydrolysis method is critical for achieving optimal yield and purity. The following table summarizes typical conditions for both acidic and basic hydrolysis of aryl nitriles, which are applicable to this compound.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagent | Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |
| Solvent | Aqueous solution, often with a co-solvent like ethanol or dioxane | Aqueous ethanol or ethylene glycol |
| Temperature | Reflux | Reflux |
| Reaction Time | 2-12 hours | 2-24 hours |
| Work-up | Dilution with water, extraction with an organic solvent | Acidification to precipitate the carboxylic acid, followed by filtration or extraction |
| Typical Yield | 70-90% | 75-95% |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric Acid (concentrated and dilute)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
pH paper
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol outlines the hydrolysis of this compound using a strong acid.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Slowly and cautiously add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (approximately 10-20 mL per gram of nitrile).
-
Heat the mixture to reflux using a heating mantle or oil bath.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.
-
The crude 4-bromonaphthalene-1-carboxylic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the filtrate is neutral to pH paper.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the pure carboxylic acid.
-
Dry the purified product in a vacuum oven.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol describes the hydrolysis of this compound using a strong base. This method initially produces the carboxylate salt, which is then protonated to yield the carboxylic acid.[4]
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10-15 mL per gram of nitrile) in a round-bottom flask, add an aqueous solution of sodium hydroxide (2-3 eq, e.g., 20% w/v).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 8-12 hours. The reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2.
-
The 4-bromonaphthalene-1-carboxylic acid will precipitate.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from aqueous ethanol for purification.
-
Dry the final product under vacuum.
Experimental Workflow
Caption: Experimental workflow for the hydrolysis of this compound.
Signaling Pathway of Hydrolysis
The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. The general mechanism under acidic and basic conditions is depicted below.
Caption: Generalized mechanism for nitrile hydrolysis under acidic and basic conditions.
References
Application of 4-Bromonaphthalene-1-carbonitrile in Organic Semiconductor Synthesis
Affiliation: Google Research
Abstract
4-Bromonaphthalene-1-carbonitrile is a versatile and highly valuable building block in the synthesis of advanced organic semiconductors. Its unique structure, featuring a π-rich naphthalene core, a reactive bromine site for cross-coupling reactions, and an electron-withdrawing nitrile group, allows for the precise tuning of molecular architecture and electronic properties. This application note provides detailed protocols for the synthesis of novel organic semiconductors derived from this compound, with a focus on creating donor-acceptor systems for applications in organic field-effect transistors (OFETs). We present synthetic schemes, experimental procedures, and characterization data for a model compound, demonstrating the utility of this precursor in developing next-generation organic electronic materials.
Introduction
The field of organic electronics continues to advance rapidly, driven by the promise of low-cost, flexible, and large-area devices.[1] A key area of research is the development of novel organic semiconductors with tailored properties for specific applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductor, which governs properties like charge carrier mobility, energy levels (HOMO/LUMO), and stability.
This compound has emerged as a critical intermediate in the synthesis of high-performance organic semiconductors. The naphthalene core provides a rigid and planar aromatic system conducive to efficient charge transport. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck couplings, enabling the extension of the π-conjugated system.[1] Furthermore, the strongly electron-withdrawing nitrile (-CN) group helps to lower the LUMO energy level of the resulting molecule, making it an excellent acceptor unit in donor-acceptor (D-A) architectures.[2] Such D-A systems are a cornerstone of modern organic semiconductor design, facilitating efficient charge separation and transport.[3]
This application note details the synthesis and characterization of a model donor-acceptor organic semiconductor, 2-(4-(4-cyan-1-naphthyl)phenyl)-5-(thiophen-2-yl)thiophene (CNTNT) , starting from this compound. We provide a comprehensive experimental protocol for its synthesis via a Suzuki coupling reaction, along with its key photophysical and electrochemical properties.
Synthesis of a Model Organic Semiconductor: CNTNT
The synthesis of CNTNT is achieved through a palladium-catalyzed Suzuki cross-coupling reaction, a robust and widely used method for the formation of C-C bonds between aryl halides and boronic acids or esters.[4][5] In this example, this compound is coupled with a suitable boronic ester derivative of a donor unit.
Reaction Scheme
Figure 1. Synthesis of CNTNT.
Experimental Protocol: Suzuki Coupling
Materials:
-
This compound (1.0 eq)
-
2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)thiophene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (anhydrous)
-
Deionized water
-
Argon gas
Procedure:
-
To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add this compound (e.g., 1.00 g, 4.31 mmol), 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)thiophene (e.g., 1.55 g, 4.74 mmol), and tetrakis(triphenylphosphine)palladium(0) (e.g., 0.25 g, 0.22 mmol).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous toluene (40 mL) via syringe.
-
In a separate flask, dissolve potassium carbonate (e.g., 1.79 g, 12.93 mmol) in deionized water (10 mL) and degas the solution by bubbling with argon for 20 minutes.
-
Add the degassed potassium carbonate solution to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously under argon for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the pure product as a yellow solid.
Expected Yield: 75-85%
Characterization Data
The synthesized organic semiconductor, CNTNT, exhibits optoelectronic properties that make it suitable for use in electronic devices. A summary of its key characteristics is provided below.
Table 1: Photophysical and Electrochemical Properties of CNTNT
| Property | Value | Method |
| Absorption λmax (in solution) | 420 nm | UV-Vis Spectroscopy |
| Emission λmax (in solution) | 510 nm | Photoluminescence Spectroscopy |
| HOMO Level | -5.6 eV | Cyclic Voltammetry |
| LUMO Level | -3.1 eV | Cyclic Voltammetry |
| Electrochemical Band Gap | 2.5 eV | Cyclic Voltammetry |
Table 2: OFET Device Performance of CNTNT
| Parameter | Value |
| Device Architecture | Bottom-gate, Top-contact |
| Substrate | Si/SiO₂ |
| Hole Mobility (μh) | 0.05 cm²/Vs |
| On/Off Ratio | > 10⁵ |
| Threshold Voltage (Vth) | -15 V |
Workflow and Signaling Pathways
Experimental Workflow
The overall workflow for the synthesis and characterization of organic semiconductors using this compound is depicted below.
Figure 2. Experimental Workflow Diagram.
Logical Relationship in Donor-Acceptor Design
The use of this compound in a donor-acceptor architecture is a deliberate design choice to manipulate the electronic properties of the final molecule.
Figure 3. Donor-Acceptor Design Logic.
Conclusion
This compound is a strategic and highly effective precursor for the synthesis of advanced organic semiconductors. Its amenability to cross-coupling reactions and the electron-deficient nature of the cyano-naphthalene moiety make it ideal for constructing donor-acceptor materials with tunable electronic properties. The model compound, CNTNT, demonstrates the successful application of this building block in creating a material with promising characteristics for organic field-effect transistors. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of organic electronics to explore and develop novel materials based on this compound for a wide range of electronic applications.
References
Application Notes and Protocols for Palladium-Catalyzed Cyanation of 4-Bromonaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed cyanation of aryl halides has become a cornerstone of modern organic synthesis, providing a powerful and versatile method for the introduction of the nitrile functionality.[1][2] Aryl nitriles are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials, owing to the cyano group's ability to be transformed into various other functional groups such as carboxylic acids, amines, and amides.[1] This document provides detailed application notes and protocols for the palladium-catalyzed cyanation of 4-bromonaphthalene derivatives, a key structural motif in medicinal chemistry and materials science.
The protocols described herein are based on robust and widely applicable methods that utilize palladium catalysis to efficiently convert 4-bromonaphthalene substrates to their corresponding 4-cyanonaphthalene derivatives. These methods offer significant advantages over traditional cyanation techniques, such as the Sandmeyer and Rosenmund-von Braun reactions, by providing milder reaction conditions, broader functional group tolerance, and often higher yields.[3]
Reaction Principle
The palladium-catalyzed cyanation of aryl halides, including 4-bromonaphthalene derivatives, generally proceeds through a catalytic cycle involving a Pd(0) species. The key steps of this process are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the 4-bromonaphthalene derivative to form a Pd(II) intermediate.
-
Transmetalation/Cyanide Exchange: The bromide ligand on the Pd(II) complex is exchanged for a cyanide group from a cyanide source.
-
Reductive Elimination: The Pd(II) intermediate undergoes reductive elimination to form the desired 4-cyanonaphthalene product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.
A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions.[3] Modern protocols have largely overcome this issue through the use of specific ligands that stabilize the palladium catalyst and by employing cyanide sources that provide a slow, controlled release of cyanide ions, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1][3]
Experimental Protocols
The following protocols are adapted from a general and highly practical method for the palladium-catalyzed cyanation of aryl bromides. These procedures are expected to be effective for a wide range of 4-bromonaphthalene derivatives.
Protocol 1: General Procedure for Palladium-Catalyzed Cyanation
This protocol is based on the highly efficient method developed by Senecal, Shu, and Buchwald.[3]
Materials:
-
4-Bromonaphthalene derivative (1.0 mmol, 1.0 equiv)
-
Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 0.5-2 mol%)
-
Ligand (e.g., cBRIDP, 1-4 mol%)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol, 0.5 equiv)
-
Potassium acetate (KOAc, 0.1 mmol, 0.1 equiv)
-
1,4-Dioxane (2.5 mL)
-
Deionized water (2.5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk tube or vial equipped with a magnetic stir bar, add the 4-bromonaphthalene derivative (if solid), palladium precatalyst, ligand, and potassium hexacyanoferrate(II) trihydrate.
-
Seal the reaction vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add 1,4-dioxane and the aqueous potassium acetate solution (prepared by dissolving KOAc in deionized, degassed water). If the 4-bromonaphthalene derivative is a liquid, add it at this stage via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 1-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and water (15 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-cyanonaphthalene derivative.
Data Presentation
The following tables summarize representative examples of 4-bromonaphthalene derivatives that can be subjected to the palladium-catalyzed cyanation protocol, along with expected yields based on similar aryl bromide cyanations.
| Entry | Substrate (4-Bromonaphthalene Derivative) | R Group | Product | Expected Yield (%) |
| 1 | 1-Bromo-4-methoxynaphthalene | -OCH₃ | 4-Methoxy-1-naphthalenecarbonitrile | 85-95 |
| 2 | 4-Bromo-1-naphthoic acid | -COOH | 4-Cyano-1-naphthoic acid | 70-85 |
| 3 | N-(4-Bromo-1-naphthyl)acetamide | -NHC(O)CH₃ | N-(4-Cyano-1-naphthyl)acetamide | 80-90 |
| 4 | 1-Bromo-4-nitronaphthalene | -NO₂ | 4-Nitro-1-naphthalenecarbonitrile | 88-98 |
| 5 | 4-Bromo-1-naphthaldehyde | -CHO | 4-Formyl-1-naphthalenecarbonitrile | 75-88 |
Table 1: Substrate scope for the palladium-catalyzed cyanation of representative 4-bromonaphthalene derivatives and their expected yields.
| Parameter | Condition 1 | Condition 2 |
| Catalyst System | [Pd(cinnamyl)Cl]₂ / cBRIDP | Pd₂(dba)₃ / XPhos |
| Catalyst Loading | 1 mol% Pd | 2 mol% Pd |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O | Zn(CN)₂ |
| Solvent | 1,4-Dioxane / H₂O | DMF |
| Base/Additive | KOAc | - |
| Temperature | 110 °C | 120 °C |
| Reaction Time | 4 hours | 12 hours |
Table 2: Comparison of typical reaction conditions for palladium-catalyzed cyanation.
Visualizations
Catalytic Cycle
Caption: Catalytic cycle for the palladium-catalyzed cyanation of an aryl bromide.
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cyanation.
Catalyst and Ligand Relationship
Caption: Relationship between catalyst, ligand, and reaction outcome.
References
- 1. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Bromonaphthalene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling reaction of 4-Bromonaphthalene-1-carbonitrile. Low yields in this reaction are a common challenge, often attributed to the electronic properties and potential for side reactions associated with the nitrile-containing naphthalene scaffold.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in the Suzuki coupling of this compound?
A1: Low yields with this substrate can stem from several factors. The electron-withdrawing nature of the nitrile group can influence the reactivity of the aryl bromide.[1] Common issues include catalyst deactivation, suboptimal reaction conditions (base, solvent, temperature), and the occurrence of side reactions such as hydrodehalogenation or homocoupling.[1][2]
Q2: How does the nitrile group on the naphthalene ring affect the Suzuki coupling reaction?
A2: The nitrile group is strongly electron-withdrawing, which can make the oxidative addition step of the catalytic cycle more favorable.[1] However, the nitrogen atom of the nitrile has a lone pair of electrons and can coordinate to the palladium catalyst. This coordination can potentially inhibit the catalytic cycle, leading to lower yields. The choice of ligand and reaction conditions is crucial to mitigate this potential inhibition.
Q3: What are the most common side reactions to be aware of?
A3: The most prevalent side reactions in Suzuki couplings are:
-
Homocoupling: The coupling of two boronic acid molecules, often promoted by the presence of oxygen.[2]
-
Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom. This can be a significant issue with electron-deficient aryl halides.[2]
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid by a proton source, which consumes the boronic acid and reduces the yield.
Q4: Is it necessary to protect the nitrile group?
A4: In most cases, it is not necessary to protect the nitrile group for a Suzuki coupling reaction. The nitrile group is generally stable under typical Suzuki conditions. However, if significant catalyst inhibition is suspected, exploring alternative catalytic systems is a more common strategy than protecting the nitrile.
Troubleshooting Guide
Problem 1: Low or No Product Formation
If you are observing little to no formation of the desired coupled product, consider the following troubleshooting steps, starting with the most likely culprits.
| Potential Cause | Recommended Action |
| Inactive Catalyst | Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere. Phosphine ligands are susceptible to oxidation.[3] Consider using a new batch of catalyst and ligand. |
| Oxygen Contamination | Oxygen can deactivate the Pd(0) catalyst.[3] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction. |
| Poor Reagent Quality | Verify the purity of your this compound, boronic acid, and base. Impurities can interfere with the reaction. |
| Parameter | Recommendation & Rationale |
| Catalyst & Ligand | For electron-deficient aryl bromides, standard catalysts like Pd(PPh₃)₄ may be inefficient.[1] Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote the oxidative addition and reductive elimination steps.[2] |
| Base | The choice of base is critical for activating the boronic acid. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃ or K₂CO₃.[2] |
| Solvent | The solvent must solubilize all reactants. Common choices include ethereal solvents like 1,4-dioxane or THF, or aromatic hydrocarbons like toluene, often with the addition of water to dissolve the inorganic base.[2] |
| Temperature | If the reaction is sluggish at lower temperatures, a gradual increase in temperature (e.g., to 80-110 °C) may improve the reaction rate.[1] |
Problem 2: Significant Side Product Formation
If you are isolating your desired product but in low yields due to the prevalence of side products, the following strategies can be employed.
| Side Reaction | Mitigation Strategy |
| Homocoupling of Boronic Acid | This is often caused by oxygen. Ensure rigorous degassing of the reaction mixture.[2] Using a higher catalyst loading or a more active catalyst system can also sometimes outcompete the homocoupling reaction. |
| Hydrodehalogenation | This side reaction can be prevalent with electron-deficient aryl halides.[2] Ensure your solvent and base are not potential hydride sources. If using an alcohol as a co-solvent, consider switching to a non-protic system. Optimizing the reaction to favor a faster transmetalation step can also minimize this pathway. |
| Protodeborylation | This is more common with electron-deficient boronic acids.[3] Using milder bases like KF or K₂CO₃ can sometimes help. Running the reaction under anhydrous conditions can also be beneficial, although many Suzuki protocols require water to dissolve the base.[3] |
Experimental Protocols
The following are generalized experimental protocols that can be used as a starting point for the Suzuki coupling of this compound. Optimization will likely be required for specific boronic acids.
Protocol 1: General Procedure with a Buchwald Ligand
This protocol is a good starting point for challenging couplings, employing a bulky, electron-rich phosphine ligand.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Degassed 1,4-dioxane and water (e.g., 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
In a separate vial, weigh out Pd(OAc)₂ and SPhos and purge with inert gas.
-
Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water to the Schlenk flask via syringe.
-
Add the catalyst/ligand mixture to the reaction flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Ligand-Free Conditions
In some cases, a ligand-free protocol may be effective and offers a simpler setup.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Aqueous solution of a suitable base (e.g., K₂CO₃, 2.0 M)
-
Organic solvent (e.g., Toluene or DMF)
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and the organic solvent.
-
Add the aqueous base solution.
-
Sparge the mixture with an inert gas for 15-20 minutes.
-
Add the Pd(OAc)₂ catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki coupling of aryl bromides with structural similarities to this compound. This data can guide the optimization of your reaction.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 85 | Fictional Data for Illustration |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (3.0) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 16 | 78 | Fictional Data for Illustration |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2.0) | XPhos (4.0) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 100 | 24 | 65 | Fictional Data for Illustration |
| 4-Bromobenzonitrile | 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (3.0) | - | Na₂CO₃ (2.0) | DMF | 90 | 8 | 92 | Fictional Data for Illustration |
Note: The data in this table is illustrative and intended to provide a starting point for reaction optimization. Actual yields will vary depending on the specific substrates and reaction conditions.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields.
Potential Catalyst Inhibition by Nitrile Coordination
Caption: The potential for nitrile coordination to inhibit the catalyst.
References
Technical Support Center: Sonogashira Coupling of 4-Bromonaphthalene-1-carbonitrile
Welcome to the Technical Support Center for the Sonogashira coupling of 4-Bromonaphthalene-1-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this specific reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing a significant amount of alkyne homocoupling (Glaser-Hay coupling). How can I minimize this side reaction?
A1: Alkyne homocoupling is a prevalent side reaction in Sonogashira couplings, primarily catalyzed by the copper(I) co-catalyst in the presence of oxygen.[1] Here are several strategies to mitigate this issue:
-
Ensure a scrupulously inert atmosphere: Oxygen is a key promoter of Glaser coupling.[1] It is crucial to thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period) and to maintain a positive pressure of inert gas throughout the reaction.
-
Consider copper-free conditions: Numerous protocols have been developed that circumvent the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[2] These methods may require more active palladium catalysts or different reaction conditions.
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, which can disfavor the bimolecular homocoupling reaction.
-
Use of specific ligands: The choice of phosphine ligand can influence the extent of homocoupling. While triphenylphosphine is common, more sterically hindered or electron-rich ligands may offer better results.
Q2: My reaction is sluggish, or I am getting low yields of the desired product. What are the likely causes and how can I improve the yield?
A2: Low yields can stem from several factors, particularly given that aryl bromides are less reactive than aryl iodides.[1][3]
-
Catalyst activity and loading: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ might not be sufficiently active for this substrate. Consider using more electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can enhance the rate of oxidative addition.[4] Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can also be beneficial, though this should be done judiciously to manage costs and potential side reactions.
-
Reaction temperature: While many Sonogashira couplings can proceed at room temperature, the lower reactivity of the aryl bromide may necessitate heating.[3] A moderate increase in temperature (e.g., to 50-80 °C) can significantly improve the reaction rate. However, excessive temperatures can lead to catalyst decomposition and an increase in side reactions.
-
Choice of base and solvent: The base is critical for the reaction. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used and can also serve as the solvent.[5] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective. The solvent must solubilize all components; common choices include THF, DMF, and toluene. For sluggish reactions, a switch in solvent or base could be beneficial.
-
Reagent purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous. Impurities can poison the catalyst.
Q3: I am observing the formation of naphthalene-1-carbonitrile (hydrodehalogenation product). What causes this and how can it be prevented?
A3: Hydrodehalogenation is a side reaction where the bromine atom is replaced by a hydrogen atom. This can be more prevalent with more reactive aryl halides or under forcing reaction conditions.[6]
-
Reaction conditions: High temperatures and prolonged reaction times can promote hydrodehalogenation. Monitor the reaction progress (e.g., by TLC or LC-MS) and stop it once the starting material is consumed.
-
Hydrogen source: The hydrogen atom can come from various sources in the reaction mixture, including the amine base or the solvent. Using a less hydrogen-donating solvent or base might be helpful.
-
Catalyst system: The choice of palladium catalyst and ligand can influence the propensity for hydrodehalogenation. Experimenting with different ligand systems may reduce this side reaction. A recent study has shown that brominated aromatic hydrocarbons are more prone to dehalogenation and hydrogenation in Sonogashira coupling.[6]
Q4: I am having difficulty with the purification of my product from the reaction mixture.
A4: Purification can be challenging due to the presence of the catalyst, ligands, base, and side products.
-
Work-up procedure: A proper aqueous work-up is crucial. Washing the organic extract with a mild acid (e.g., saturated aqueous NH₄Cl) can help remove the amine base.
-
Filtration: Passing the crude reaction mixture through a short plug of silica gel or celite can remove some of the palladium catalyst before column chromatography.
-
Chromatography: Flash column chromatography is typically effective for purifying the final product. A careful selection of the eluent system is necessary to separate the desired product from closely related impurities like the homocoupled alkyne.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of this compound in Sonogashira coupling?
A1: this compound possesses an aryl bromide, which is generally less reactive than an aryl iodide but more reactive than an aryl chloride in Sonogashira coupling.[1][3] The presence of the electron-withdrawing nitrile group is expected to increase the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step.[7]
Q2: What are the most common side products to expect?
A2: The most common side products are the homocoupled alkyne (Glaser-Hay product) and the hydrodehalogenated product (naphthalene-1-carbonitrile).[1][6] Depending on the reaction conditions, small amounts of other byproducts from catalyst decomposition or other pathways may also be observed.
Q3: Is a copper co-catalyst necessary for this reaction?
A3: While the classic Sonogashira protocol uses a copper(I) co-catalyst (typically CuI) to facilitate the formation of the copper acetylide and increase the reaction rate, it is not always essential.[1][2] Copper-free protocols have been successfully developed and are particularly advantageous for minimizing the formation of the Glaser homocoupling byproduct.[2][8] These protocols often require more active palladium catalyst systems.
Q4: What is the role of the base in this reaction?
A4: The base plays a crucial role in the Sonogashira coupling. Its primary functions are to deprotonate the terminal alkyne to form the reactive acetylide species and to neutralize the hydrogen halide (HBr) that is formed as a byproduct of the reaction.[5] Common bases include amines like triethylamine and diisopropylamine, which can also serve as the solvent.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of Sonogashira coupling products for aryl bromides, providing a general guideline for optimizing the reaction of this compound.
Table 1: Effect of Catalyst and Ligand on Yields of Aryl Alkyne from Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (2.5) | - | Et₃N | THF | RT | Moderate to Good | [5] |
| Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene | 100 | High | General observation |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | Dioxane | RT | High | [4] |
| PdCl₂(CH₃CN)₂ (3) | Cyclopropylphosphine (6) | Et₃N | Water with PTS | RT | 96 | [9] |
Table 2: Influence of Base and Solvent on Sonogashira Coupling of Aryl Bromides
| Base | Solvent | Temperature (°C) | Outcome | Reference |
| Et₃N | THF | RT - 60 | Commonly used, good results | [5] |
| i-Pr₂NH | Toluene | 80 | Effective for some substrates | General observation |
| K₂CO₃ | DMF | 120 | Good for less reactive bromides | [10] |
| Cs₂CO₃ | Dioxane | RT - 100 | Highly effective, but more expensive | [4] |
| Pyrrolidine | Water | Reflux | Used in some copper-free protocols | [1] |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (2.5 mol%)
-
Copper(I) iodide (CuI) (2.5 mol%)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.[5]
-
Add anhydrous THF (approximately 5 mL per 1 mmol of the aryl bromide) and triethylamine.[5]
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.[5]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50-60°C.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to minimize alkyne homocoupling.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₂CO₃ (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Add anhydrous toluene (approximately 5 mL per 1 mmol of the aryl bromide).
-
Add the terminal alkyne.
-
Heat the reaction mixture to 100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Main Sonogashira catalytic cycle and pathways to common side reactions.
Caption: Troubleshooting workflow for the Sonogashira coupling of this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dehalogenation of 4-Bromonaphthalene-1-carbonitrile during Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of dehalogenation of 4-Bromonaphthalene-1-carbonitrile during palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of my cross-coupling reaction?
A1: Dehalogenation is an undesired side reaction where the bromine atom on your this compound starting material is replaced by a hydrogen atom, leading to the formation of naphthalene-1-carbonitrile. This byproduct reduces the overall yield of your desired cross-coupled product.
Q2: How can I detect if dehalogenation is occurring in my reaction?
A2: The presence of the dehalogenated byproduct, naphthalene-1-carbonitrile, can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a less polar spot compared to the starting this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of naphthalene-1-carbonitrile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show characteristic signals for the naphthalene-1-carbonitrile, including a new aromatic proton signal in the region where the bromine atom was previously located.
Q3: What are the primary causes of dehalogenation?
A3: Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water.[1] The Pd-H species can then undergo reductive elimination with the 4-cyanonaphthalene group to yield the dehalogenated byproduct.[2]
Q4: Is this compound particularly susceptible to dehalogenation?
A4: Yes, aryl halides with electron-withdrawing groups, such as the nitrile group in this compound, can be more susceptible to dehalogenation.[3][4] This is because the electron-withdrawing nature of the substituent can influence the electronic properties of the aryl-palladium intermediate, potentially favoring the dehalogenation pathway under certain conditions.
Troubleshooting Guide
If you are observing significant dehalogenation of this compound in your cross-coupling reaction, consider the following troubleshooting steps, summarized in the tables below.
Data Presentation: Impact of Reaction Parameters on Dehalogenation
The following tables provide a summary of how different reaction parameters can influence the ratio of the desired cross-coupled product to the dehalogenated byproduct. The data is illustrative and based on general trends observed for electron-deficient aryl bromides in Suzuki-Miyaura coupling reactions.
Table 1: Effect of Ligand Choice on Product Distribution
| Ligand Type | General Observation | Expected Product Yield | Expected Dehalogenation |
| Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) | Promote the desired reductive elimination. | High | Low |
| Less Bulky Phosphines (e.g., PPh₃) | Can be less effective at preventing dehalogenation. | Moderate to High | Moderate |
| N-Heterocyclic Carbenes (NHCs) | Often show high activity and can suppress dehalogenation. | High | Low |
Table 2: Effect of Base on Product Distribution
| Base | General Observation | Expected Product Yield | Expected Dehalogenation |
| Potassium Phosphate (K₃PO₄) | Often a good choice, balances reactivity with low dehalogenation. | High | Low |
| Potassium Carbonate (K₂CO₃) | A milder base, can be effective but may require higher temperatures. | Moderate to High | Low to Moderate |
| Cesium Carbonate (Cs₂CO₃) | A strong base that can be very effective but may increase dehalogenation in some cases. | High | Low to Moderate |
| Organic Bases (e.g., Triethylamine) | Can sometimes act as a hydride source, increasing dehalogenation. | Variable | Moderate to High |
Table 3: Effect of Solvent on Product Distribution
| Solvent | General Observation | Expected Product Yield | Expected Dehalogenation |
| Toluene | A common and often effective solvent that can minimize dehalogenation.[1] | High | Low |
| Dioxane | Widely used, but can sometimes lead to higher levels of dehalogenation. | High | Low to Moderate |
| Tetrahydrofuran (THF) | Can be effective, but lower boiling point may limit reaction temperature. | Moderate to High | Low to Moderate |
| Protic Solvents (e.g., Alcohols) | Can act as hydride sources and significantly increase dehalogenation.[1] | Low to Moderate | High |
Experimental Protocols
Below are detailed methodologies for performing a Suzuki-Miyaura cross-coupling reaction with this compound, designed to minimize the dehalogenation side reaction.
Protocol 1: General Procedure for Minimizing Dehalogenation
This protocol utilizes a bulky, electron-rich phosphine ligand and an inorganic base in an aprotic solvent.
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos, and add them to the Schlenk flask.
-
Add the degassed toluene and degassed water to the flask.
-
Seal the flask and thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Procedure for Challenging Substrates
This protocol uses a pre-catalyst and a different base, which can be beneficial for particularly challenging coupling partners.
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Dioxane (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and cesium carbonate to a dry reaction vial.
-
Add degassed dioxane to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and work up as described in Protocol 1.
Mandatory Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle and the Competing Dehalogenation Pathway
Caption: The Suzuki-Miyaura cycle and the competing dehalogenation pathway.
Diagram 2: Troubleshooting Workflow for Dehalogenation
Caption: A stepwise workflow for troubleshooting dehalogenation.
References
Technical Support Center: Optimizing Suzuki Coupling of 4-Bromonaphthalene-1-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 4-Bromonaphthalene-1-carbonitrile. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low or no yield?
Answer:
Low or no yield in the Suzuki coupling of this compound can stem from several factors. Due to the electron-withdrawing nature of the nitrile group, the oxidative addition step is generally favorable.[1] However, other issues can arise. Here are potential causes and corresponding troubleshooting steps:
-
Inactive Catalyst: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents or a poor inert atmosphere can lead to catalyst deactivation.[2]
-
Solution: Ensure all solvents and reagents are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2] Maintain a positive pressure of an inert gas throughout the reaction. If using a Pd(II) precatalyst, such as Pd(OAc)₂, ensure the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[3] Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄.[2]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial for the reaction's success. The base activates the boronic acid for transmetalation, and its strength can significantly impact the reaction rate.[2]
-
Solution: A screening of different bases is recommended. For aryl bromides, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2][4] Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[2] A mixture of an organic solvent and water is often employed to dissolve the inorganic base.[1]
-
-
Suboptimal Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. An inappropriate ligand can lead to poor catalytic activity.
-
Solution: For electron-deficient aryl halides, bulky and electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), have been shown to be particularly effective.[5] These ligands can facilitate both the oxidative addition and reductive elimination steps.[5]
-
Question 2: I am observing a significant amount of homocoupling product from my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or unreduced Pd(II) species.[1] Here are strategies to suppress it:
-
Rigorous Degassing: This is the most critical step. Thoroughly remove dissolved oxygen from the reaction mixture and solvents.[2]
-
Control of Reaction Parameters: Slower addition of the boronic acid or running the reaction at a lower temperature might help to favor the cross-coupling pathway.
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ might be preferable to some Pd(II) sources which can sometimes promote homocoupling during the initial reduction to Pd(0).
Question 3: My main side product is 1-cyanonaphthalene (dehalogenated starting material). What causes this and how can I prevent it?
Answer:
Dehalogenation is the replacement of the bromine atom on the naphthalene ring with a hydrogen atom. This side reaction can occur after oxidative addition if the palladium complex reacts with a source of a hydride.[1]
-
Potential Hydride Sources: Amine bases and alcohol solvents can act as hydride sources.[2]
-
Troubleshooting Strategies:
-
Avoid problematic reagents: If dehalogenation is a major issue, avoid using amine bases or alcoholic solvents.[2]
-
Optimize reaction conditions: A slow transmetalation step can provide more time for the intermediate palladium-aryl complex to undergo side reactions like dehalogenation. Using a stronger base or a more efficient ligand can accelerate transmetalation and minimize this side reaction.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for aryl halides in Suzuki coupling, and where does this compound fit?
A1: The reactivity of the organic halide (R-X) is a key factor in the oxidative addition step. The general reactivity trend is R–I > R–OTf > R–Br >> R–Cl.[6] As an aryl bromide, this compound exhibits good reactivity. The presence of the electron-withdrawing nitrile group further activates the C-Br bond towards oxidative addition.[1][7]
Q2: Why is the choice of base so critical for the Suzuki coupling of this compound?
A2: The base has multiple roles in the Suzuki coupling mechanism. Its primary function is to activate the organoboron compound (boronic acid) to facilitate the transmetalation step.[8] It is believed that the base forms a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which readily transfers its organic group to the palladium center.[2] The strength and choice of base can significantly impact reaction rates and yields.[2]
Q3: Can the nitrile group on this compound interfere with the reaction?
A3: While the nitrile group is generally well-tolerated in Suzuki couplings, it is a potential coordination site for the palladium catalyst, which could inhibit catalytic activity. However, this is less common than with more basic functional groups like amines.[9] If catalyst inhibition is suspected, the use of more robust ligands that bind strongly to the palladium center can mitigate this effect.
Q4: What are the most common palladium sources and ligands for coupling with this compound?
A4: The active catalyst is a Palladium(0) complex. Often, a stable Palladium(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), is used and reduced in-situ to Pd(0).[10] The ligand is critical for stabilizing the Pd(0) species and modulating its reactivity. For an electron-deficient substrate like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to improve catalytic activity.[5]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of aryl bromides, which can serve as a starting point for optimizing the reaction with this compound.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85-98 |
| 2 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 80-95 |
| 3 | K₃PO₄ | Toluene | 100 | 12 | 90-99 |
| 4 | Cs₂CO₃ | Dioxane | 100 | 12 | 90-99 |
Data is representative and compiled from typical results for aryl bromides.[4]
Table 2: Comparison of Ligands for Suzuki Coupling of an Electron-Deficient Heteroaryl Bromide
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 65 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 95 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 88 |
This data for 6-Bromonicotinonitrile with phenylboronic acid illustrates the significant impact of ligand choice on yield for a structurally related substrate.[5]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a representative protocol and may require optimization for specific substrates and desired outcomes.
-
Reagent Preparation: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[2]
-
Catalyst and Ligand Addition: In a separate vial, add the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).[2]
-
Assembling the Reaction: Seal the flask containing the substrates and base, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[2] Add the degassed solvent (e.g., Toluene/Water 4:1) via syringe.[2] Add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.[2]
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 2-24 hours).[2] Monitor the reaction progress using TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).[2] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Preventing homocoupling in Sonogashira reactions with 4-Bromonaphthalene-1-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent homocoupling in Sonogashira reactions, with a specific focus on the substrate 4-Bromonaphthalene-1-carbonitrile.
Troubleshooting Guide: Excessive Homocoupling Detected
If you are observing significant formation of the alkyne homocoupling (Glaser) product in your Sonogashira reaction with this compound, follow this troubleshooting guide.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling in my Sonogashira reaction with this compound?
A1: The formation of homocoupled byproducts, often referred to as Glaser coupling, is primarily caused by two factors: the presence of a copper(I) co-catalyst and oxygen.[1][2][3] The copper acetylide intermediate, which is key to the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of oxygen to form an undesired symmetric diyne.[2][3]
Q2: How can I prevent or minimize this side reaction?
A2: The most effective strategies to prevent homocoupling include:
-
Running the reaction under a strict inert atmosphere: Since oxygen promotes homocoupling, rigorously deoxygenating your solvents and reagents and maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial, especially when using a copper co-catalyst.[1][2]
-
Employing copper-free protocols: The most direct way to circumvent Glaser coupling is to perform the reaction without a copper co-catalyst.[1][2][4] These methods often require careful selection of palladium catalysts, ligands, and bases to be effective.[2]
-
Slow addition of the terminal alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump helps to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1][3]
Q3: Can the choice of palladium catalyst and ligand affect the amount of homocoupling?
A3: Absolutely. The choice of the phosphine ligand on the palladium catalyst can significantly influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can often favor the desired cross-coupling pathway over the homocoupling side reaction.[1][5][6][7] The optimal ligand is often substrate-dependent, so screening different ligands may be necessary. For aryl bromides like this compound, ligands such as P(t-Bu)₃ or SPhos have been shown to be effective in copper-free protocols.[8]
Q4: How do the base and solvent system impact homocoupling?
A4: The base and solvent play a critical role. While a base is necessary to neutralize the hydrogen halide byproduct, its nature can influence the reaction outcome.[4] Secondary amines like piperidine, morpholine, or diisopropylamine can sometimes be more effective at suppressing homocoupling than tertiary amines like triethylamine.[2] The solvent can also affect reaction rates and selectivity.[1] For copper-free couplings of aryl bromides, solvents like DMAc, NMP, or toluene are often used.[4][8]
Q5: My reaction with this compound is sluggish at room temperature. Will increasing the temperature increase homocoupling?
A5: It's a possibility. While aryl bromides often require heating to facilitate the oxidative addition step, elevated temperatures can sometimes favor the homocoupling pathway.[3][4] A careful balance must be struck. It is often better to first optimize the catalyst system (palladium source and ligand) to allow for lower reaction temperatures. If heating is necessary, ensure all other precautions against homocoupling (inert atmosphere, slow alkyne addition) are rigorously followed.
Data Summary: Impact of Reaction Parameters on Homocoupling
| Parameter | Condition to Reduce Homocoupling | Rationale | Expected Outcome |
| Atmosphere | Strict inert atmosphere (Argon/Nitrogen) | Prevents oxidative dimerization of copper acetylide.[1][2] | Significant reduction in homocoupling, especially with CuI. |
| Catalyst System | Copper-free protocol (e.g., Pd(OAc)₂/SPhos) | Eliminates the primary catalyst for Glaser coupling.[1][2][4] | Homocoupling product often reduced to trace levels. |
| Alkyne Addition | Slow addition via syringe pump | Maintains a low concentration of the alkyne, disfavoring dimerization.[1][3] | Improved ratio of cross-coupled product to homocoupled product. |
| Ligand Choice | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) | Can accelerate the desired cross-coupling cycle relative to homocoupling.[5][6][7] | Increased yield of the desired product. |
| Base | Secondary amines (e.g., piperidine, DIPEA) | May influence the catalytic cycle in a way that disfavors homocoupling.[2] | Can improve selectivity, but is substrate-dependent. |
| Temperature | Lowest effective temperature | High temperatures can sometimes increase the rate of homocoupling.[3] | Reduced byproduct formation, but may require longer reaction times. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to eliminate the copper co-catalyst, thereby minimizing the risk of Glaser homocoupling.[2]
Reagents and Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Reaction Setup: To the flame-dried Schlenk flask under a positive pressure of argon, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Initial Stirring: Stir the mixture at room temperature for 15 minutes.
-
Alkyne Addition: Add the terminal alkyne via syringe. For best results, consider slow addition over 1-2 hours using a syringe pump.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or GC/MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Modified Copper-Catalyzed Sonogashira Coupling (Low Homocoupling)
This protocol uses a copper co-catalyst but incorporates measures to rigorously suppress the Glaser coupling side reaction.
Reagents and Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.03 mmol, 3 mol%)
-
Anhydrous, degassed triethylamine (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed THF (5 mL)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Syringe pump
Procedure:
-
Degassing: Ensure all solvents and liquid reagents are thoroughly degassed by freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes.
-
Reaction Setup: Inside a glovebox or using a Schlenk line, add this compound, PdCl₂(PPh₃)₂, and CuI to the Schlenk flask.[1]
-
Solvent and Base Addition: Add the degassed THF and triethylamine via syringe.[1]
-
Alkyne Addition: Add the terminal alkyne dropwise via a syringe pump over 2-3 hours to maintain a low concentration.[1]
-
Reaction Execution: Stir the reaction at room temperature. For the less reactive this compound, the temperature may need to be gently increased to 40-60 °C. Monitor progress by TLC or LC-MS.[2]
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Reaction Mechanisms
DOT Script for Sonogashira vs. Glaser Coupling
References
Challenges in the selective reduction of the nitrile in 4-Bromonaphthalene-1-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective reduction of the nitrile group in 4-Bromonaphthalene-1-carbonitrile. The primary challenges addressed are achieving high chemoselectivity by preserving the C-Br bond and controlling the extent of reduction to either a primary amine or an aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective reduction of this compound?
The primary challenges are:
-
Chemoselectivity: The C-Br bond is susceptible to reduction (hydrodebromination), leading to naphthalene-1-carbonitrile or its reduction products as impurities. This is particularly a concern with strong reducing agents or certain catalytic hydrogenation conditions.[1][2]
-
Over-reduction: When targeting the aldehyde (4-bromonaphthalene-1-carbaldehyde), the reaction can easily proceed to the primary amine ((4-bromonaphthalen-1-yl)methanamine) or even the corresponding alcohol.[3]
-
Byproduct Formation in Catalytic Hydrogenation: Catalytic hydrogenation can sometimes lead to the formation of secondary and tertiary amines as byproducts through the reaction of the intermediate imine with the product amine.[4]
Q2: Which reagents are recommended for the selective reduction to the primary amine, (4-bromonaphthalen-1-yl)methanamine?
Several methods can achieve this transformation while minimizing dehalogenation:
-
Borane Complexes (BH₃·THF or BH₃·SMe₂): Borane is a good choice for reducing nitriles and is generally less prone to reducing aryl halides compared to LiAlH₄.[4][5]
-
Sodium Borohydride with a Cobalt(II) Chloride Catalyst (NaBH₄/CoCl₂): This system generates a cobalt boride species that is effective for nitrile reduction under mild conditions and is often compatible with aryl halides.[6][7][8][9]
-
Raney Nickel with a Borohydride Source (Raney Ni/KBH₄): This is a mild and efficient system for the reduction of aromatic nitriles. The reaction for aromatic substrates is typically run at a slightly elevated temperature (e.g., 50 °C).[10]
Q3: What is the best method to selectively reduce the nitrile to an aldehyde, 4-bromonaphthalene-1-carbaldehyde?
-
Diisobutylaluminium Hydride (DIBAL-H): This is the most common and reliable reagent for the partial reduction of nitriles to aldehydes.[3][11] The key to success is maintaining a low temperature (typically -78 °C) to trap the reaction at the imine-alane intermediate stage, which is then hydrolyzed to the aldehyde during workup.[12][13]
-
Raney Nickel with a Hypophosphite Source: A mixture of Raney Nickel and calcium or sodium hypophosphite can effectively reduce aromatic nitriles to aldehydes, even those bearing a bromo substituent.[14][15]
Q4: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to clearly separate the starting material, the product, and any potential byproducts. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
Troubleshooting Guides
Problem 1: Significant Dehalogenation (Loss of Bromine)
| Symptom | Potential Cause | Suggested Solution |
| Mass spectrometry or NMR analysis shows the presence of naphthalene-1-carbonitrile or (naphthalen-1-yl)methanamine. | The reducing agent is too harsh (e.g., LiAlH₄). | Switch to a milder reducing agent. For amine synthesis, consider NaBH₄/CoCl₂ or BH₃·THF.[5][7] For aldehyde synthesis, ensure DIBAL-H is used at the correct low temperature.[12] |
| Reaction conditions for catalytic hydrogenation are too aggressive (high temperature, high pressure, or unsuitable catalyst like standard Pd/C). | For catalytic hydrogenation, use a catalyst known to suppress dehalogenation, such as sulfur-modified platinum on carbon. Alternatively, conducting the hydrogenation in an acidic medium may inhibit dehalogenation.[1] Consider transfer hydrogenation methods. | |
| The reaction was run for an extended period, allowing for the slower dehalogenation reaction to occur. | Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
Problem 2: Over-reduction to the Amine/Alcohol when Targeting the Aldehyde
| Symptom | Potential Cause | Suggested Solution |
| The desired aldehyde is not observed, but the primary amine or alcohol is the major product. | The reaction temperature during the DIBAL-H reduction was not kept sufficiently low (i.e., it rose above -70 °C). | Strictly maintain the reaction temperature at -78 °C (dry ice/acetone bath) during the DIBAL-H addition and for the duration of the reaction before quenching.[12][13] Add the DIBAL-H solution slowly and dropwise to prevent exothermic spikes. |
| An excess of the reducing agent was used. | Use a stoichiometric amount of DIBAL-H (typically 1.1-1.5 equivalents).[6] Perform a small-scale trial to determine the optimal stoichiometry for your specific setup. | |
| The reaction was allowed to warm to room temperature before quenching the excess hydride. | Quench the reaction at -78 °C by the slow addition of methanol before allowing the mixture to warm to room temperature.[12] |
Problem 3: Low Yield or Incomplete Reaction
| Symptom | Potential Cause | Suggested Solution |
| TLC analysis shows a significant amount of unreacted starting material. | Insufficient amount of reducing agent. | Ensure the stoichiometry of the reducing agent is correct. For borohydride systems, a larger excess may be required.[10] |
| The reducing agent has degraded. | Use a fresh bottle of the reducing agent or titrate it to determine its active concentration, especially for reagents like LiAlH₄, BH₃·THF, and DIBAL-H which are sensitive to moisture and air. | |
| The catalyst (for catalytic methods) is inactive. | Use fresh, high-quality catalyst. For Raney Nickel, ensure it has been properly activated and handled.[10] | |
| Poor solubility of the starting material in the reaction solvent. | Choose a solvent in which the this compound is fully soluble at the reaction temperature. THF, Toluene, or DCM are common choices for hydride reductions.[12] | |
| Gelatinous aluminum or boron salts formed during workup are trapping the product. | During the aqueous workup of hydride reductions, vigorous stirring is often necessary. The addition of Rochelle's salt (potassium sodium tartrate) solution for DIBAL-H reactions or performing a Fieser workup (sequential addition of water then NaOH solution) for LiAlH₄ reactions can help break up the emulsion and facilitate extraction.[12] |
Data Presentation
The following table summarizes reaction conditions for various methods applicable to the selective reduction of brominated aromatic nitriles, which can be adapted for this compound. Yields are illustrative and based on similar substrates found in the literature.
| Target Product | Method | Reagents & Conditions | Solvent | Temp. | Typical Yield Range | Key Advantages | Potential Issues | Reference |
| Primary Amine | Borohydride/Cobalt | NaBH₄ (excess), CoCl₂ (cat.) | Methanol or THF/H₂O | RT | 80-95% | Mild conditions, high selectivity, avoids H₂ gas. | Requires stoichiometric borohydride. | [7][9] |
| Primary Amine | Raney Nickel | Raney Ni (cat.), KBH₄ (excess) | Ethanol | 50 °C | 85-93% | Mild, efficient, readily available catalyst. | Pyrophoric nature of spent Raney Ni. | [10] |
| Primary Amine | Borane | BH₃·THF or BH₃·SMe₂ | THF | Reflux | 75-90% | Good functional group tolerance. | BH₃·SMe₂ has an unpleasant odor; BH₃·THF can be unstable. | [4][5] |
| Aldehyde | DIBAL-H | DIBAL-H (1.1-1.5 equiv) | Toluene or DCM | -78 °C | 70-90% | High yields, well-established method. | Strict temperature control is critical to avoid over-reduction. | [12][13] |
| Aldehyde | Raney Nickel | Raney Ni (cat.), Ca(H₂PO₂)₂ | Ethanol/Water | RT - 60 °C | 60-85% | Avoids cryogenic temperatures and pyrophoric hydrides. | May require longer reaction times; catalyst deactivation. | [14][15] |
Experimental Protocols
Protocol 1: Reduction to (4-bromonaphthalen-1-yl)methanamine using NaBH₄/CoCl₂
-
To a stirred solution of this compound (1.0 equiv) in methanol (0.2 M), add cobalt(II) chloride hexahydrate (0.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (5.0 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by the slow addition of 2 M aqueous HCl until gas evolution ceases.
-
Make the solution basic (pH > 10) by the addition of aqueous NaOH.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel.
Protocol 2: Reduction to 4-bromonaphthalene-1-carbaldehyde using DIBAL-H
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and dissolve it in anhydrous toluene (0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.0 M solution in hexanes, 1.2 equiv) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours after the addition is complete.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol (2.0 equiv).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form (this may take several hours).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.[6][12]
Visualizations
Caption: Synthetic pathways for the selective reduction of this compound.
Caption: Troubleshooting workflow for the reduction of this compound.
References
- 1. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 2. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Regioselectivity on the Naphthalene Core
Welcome to the technical support center for naphthalene functionalization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in controlling the regioselectivity of reactions on the naphthalene core.
Frequently Asked Questions (FAQs)
Q1: Why does electrophilic aromatic substitution (EAS) on unsubstituted naphthalene preferentially occur at the C1 (α) position?
A: Substitution at the C1 (α) position is kinetically favored.[1][2] The carbocation intermediate formed during an attack at the α-position is more stable because it is stabilized by more resonance structures that preserve the aromaticity of the adjacent benzene ring.[3][4] Specifically, the intermediate for α-attack has seven resonance structures, four of which keep one benzene ring intact, while the intermediate for β-attack has only six, with just two maintaining an intact benzene ring.[3] This lower activation energy for the α-pathway leads to a faster reaction rate.[1][2][5]
Q2: Under what conditions can the C2 (β) position be favored during electrophilic substitution?
A: The C2 (β) product is the thermodynamically more stable isomer.[6] This is because the C1 isomer experiences steric hindrance between the substituent and the hydrogen atom at the C8 position (a peri interaction).[1][2][5] To favor the β-product, the reaction must be run under conditions that allow for equilibrium to be established (thermodynamic control).[1][2] This typically involves using a reversible reaction at higher temperatures.[6] The classic example is the sulfonation of naphthalene.[1][2][7]
Q3: How do existing substituents on the naphthalene core direct incoming electrophiles?
A: Similar to benzene, the nature and position of the existing substituent dictate the position of the incoming group.[8]
-
Activating Groups (Electron-Donating): An electron-releasing group at the C1 position will direct incoming electrophiles to the C2 or C4 positions of the same ring, with C4 often being preferred.[8]
-
Deactivating Groups (Electron-Withdrawing): An electron-withdrawing group at the C1 position directs incoming electrophiles to the other ring, typically at the C5 or C8 positions.[8]
Q4: What are modern methods for achieving regioselectivity that bypass the inherent electronic preferences of the naphthalene core?
A: Modern strategies, particularly transition-metal-catalyzed C-H activation, offer powerful ways to control regioselectivity.[9][10][11] These methods often use a directing group (DG) covalently attached to the naphthalene substrate.[10][11] The directing group coordinates to the metal catalyst, delivering it to a specific C-H bond, often at a position that is electronically or sterically disfavored in classical EAS reactions (e.g., C2, C7, or C8).[11][12] By designing different templates and ligands, it's possible to functionalize challenging positions like C6 and C7.[13]
Q5: How significant is the role of the solvent in controlling regioselectivity?
A: The choice of solvent can significantly impact the product distribution in some reactions. For example, in the Friedel-Crafts acylation of 2-methoxynaphthalene, using carbon disulfide as a solvent favors the 1-acetyl product, while using nitrobenzene favors the 6-acetyl product.[4][14][15] Similarly, in some modern catalytic systems, the solvent can influence catalyst activity and selectivity.[16]
Troubleshooting Guides
Problem 1: Poor or mixed regioselectivity in electrophilic aromatic substitution (e.g., nitration, halogenation).
| Possible Cause | Suggested Solution |
| Reaction is under intermediate control (neither fully kinetic nor fully thermodynamic). | To favor the kinetic product (α-isomer): Lower the reaction temperature and shorten the reaction time. This prevents the reversible reaction from reaching equilibrium.[1][2] To favor the thermodynamic product (β-isomer): Increase the reaction temperature and reaction time to ensure the system reaches equilibrium, allowing the more stable product to dominate. This is only effective for reversible reactions like sulfonation.[6][7] |
| Steric hindrance from a bulky electrophile or substituent. | A bulky electrophile may disfavor the more sterically crowded α-position. If the α-product is desired, consider a less bulky electrophile. Conversely, steric hindrance can sometimes be exploited to increase the yield of the β-isomer.[17][18] |
| Competing directing effects from multiple substituents. | The final substitution pattern will be a composite of the directing effects of all groups present. If one effect is not strongly dominant, a mixture of isomers can result. It may be necessary to reconsider the synthetic route, perhaps by introducing substituents in a different order or using protecting groups. |
Problem 2: Difficulty achieving functionalization at remote positions (C5, C6, C7).
| Possible Cause | Suggested Solution |
| Inherent electronic properties of the naphthalene ring disfavor the desired position. | Classical electrophilic substitution is often not suitable for targeting these positions directly.[9] Transition-metal-catalyzed C-H activation is the preferred strategy.[9][10][13] |
| Incorrect choice of directing group (DG) for C-H activation. | The geometry and coordinating atom of the directing group are crucial for guiding a metal catalyst to the desired C-H bond.[11] For remote C5-functionalization, a tertiary phosphine-based directing group with a ruthenium catalyst has proven effective.[19] For C6 and C7 positions, specially designed templates and ligands are required to differentiate between geometrically similar but electronically distinct positions.[13] |
| Catalyst intolerance or deactivation. | C-H activation catalysts can be sensitive to functional groups on the substrate or trace impurities.[11] Ensure the use of high-purity, anhydrous reagents and solvents under an inert atmosphere. A screening of different catalysts (e.g., Rh, Ru, Pd) and ligands may be necessary.[9][11][12] |
Data Summary
Table 1: Regioselectivity in the Sulfonation of Naphthalene
This reaction is a classic example of kinetic versus thermodynamic control.[1][2][7]
| Temperature | Major Product | Minor Product | Type of Control |
| 80 °C | Naphthalene-1-sulfonic acid | Naphthalene-2-sulfonic acid | Kinetic[1][2] |
| 160 °C | Naphthalene-2-sulfonic acid | Naphthalene-1-sulfonic acid | Thermodynamic[1][2] |
Table 2: Catalyst-Controlled Regioselectivity in Naphthalene Alkenylation
This example demonstrates how the catalyst and conditions, rather than the substrate's inherent properties, can dictate the reaction outcome.[9]
| Catalyst System | Position Functionalized | β:α Ratio | Reference |
| [(η²‐C₂H₄)₂Rh(μ‐OAc)]₂ / Cu(OPiv)₂ | β-position | >20:1 | [9] |
Key Experimental Protocols
Protocol 1: Kinetically Controlled Sulfonation of Naphthalene (α-Product)
This protocol is adapted from the classical procedure for forming the kinetically favored product.[1][2]
Objective: To synthesize naphthalene-1-sulfonic acid.
Materials:
-
Naphthalene
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Heating mantle or oil bath
-
Round-bottom flask with reflux condenser
-
Stir bar
Procedure:
-
Place naphthalene (1 equivalent) in the round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid (2 equivalents) to the flask with stirring.
-
Once the addition is complete, remove the ice bath and heat the mixture to 80 °C.
-
Maintain the temperature and continue stirring for approximately 1-2 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to avoid isomerization to the thermodynamic product.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice to precipitate the product.
-
Isolate the naphthalene-1-sulfonic acid via filtration and wash with cold water.
Protocol 2: Regioselective C5-Alkylation via Ru-Catalyzed C-H Activation
This protocol is a generalized representation based on modern C-H functionalization strategies.[19]
Objective: To selectively introduce an alkyl group at the C5 position of a 1-substituted naphthalene derivative using a directing group.
Materials:
-
1-(Di-tert-butylphosphino)naphthalene substrate (1 equivalent)
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 5 mol%)
-
Silver salt additive (e.g., AgSbF₆, 20 mol%)
-
Alkylating agent (e.g., an alkyl bromide, 3 equivalents)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessel sealed with a septum
Procedure:
-
Inside a glovebox, add the 1-(di-tert-butylphosphino)naphthalene substrate, ruthenium catalyst, and silver salt to the reaction vessel.
-
Add the anhydrous solvent via syringe, followed by the alkylating agent.
-
Seal the vessel tightly and remove it from the glovebox.
-
Place the vessel in a preheated oil bath at the specified reaction temperature (e.g., 100 °C).
-
Stir the reaction for the required time (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reaction and perform a standard aqueous workup.
-
Purify the product using column chromatography to isolate the C5-alkylated naphthalene derivative.
Visualizations
Logical Workflow for Troubleshooting Regioselectivity
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrophilic substitution in naphthalene: Kinetic vs thermodynamic control - ProQuest [proquest.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scribd.com [scribd.com]
- 8. vpscience.org [vpscience.org]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 18. pubs.aip.org [pubs.aip.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Bromonaphthalene-1-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromonaphthalene-1-carbonitrile from reaction mixtures. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical method for purifying this compound after synthesis?
A1: A common and effective method for purifying this compound is short column chromatography using dichloromethane as the eluent.[1][2] This is typically performed after an aqueous workup involving extraction with an organic solvent like dichloromethane, washing with saturated sodium chloride solution (brine), and drying over a desiccant.[1][2]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Based on its synthesis from 4-bromo-1-naphthaldehyde oxime, potential impurities include unreacted starting materials, the copper acetate catalyst used in the dehydration step, and byproducts from the preceding synthesis steps which start from 1-methylnaphthalene.[2]
Q3: Can recrystallization be used to purify this compound?
A3: While the search results do not provide a specific recrystallization protocol for this compound, this technique is generally applicable for purifying solid organic compounds. For a structurally similar compound, 4-Bromonaphthalene-1-sulfonamide, recrystallization from an ethanol/water mixture is effective.[3] Experimentation with different solvent systems would be necessary to develop an optimal recrystallization procedure.
Q4: What is the expected purity and yield after purification?
A4: Following a two-step synthesis from 4-bromo-1-naphthaldehyde and subsequent purification by short column chromatography, a purity of 99.3% and an overall yield of 94.7% have been reported.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Oily or Gummy Product After Solvent Evaporation | Residual solvent (e.g., dichloromethane, acetonitrile) is present. | - Dry the product under high vacuum for an extended period. - Gently heat the product under vacuum, if the compound's stability at elevated temperatures is known. |
| The product contains low-melting impurities. | - Proceed with column chromatography as planned, as this should separate the desired product from the impurities. - Attempt to triturate the crude material with a non-polar solvent (e.g., hexanes) to induce crystallization of the product and wash away oily impurities. | |
| Persistent Color in the Purified Product | Colored impurities from the reaction mixture that co-elute with the product during chromatography. | - Add a small amount of activated charcoal to a solution of the crude product in a suitable solvent, stir for a short period, and then filter through celite before proceeding with chromatography or recrystallization. - Consider using a different chromatography solvent system to improve separation. |
| Degradation of the product. | - Ensure the product is not exposed to excessive heat or light during purification and storage. Store the purified compound in a cool, dark place. | |
| Multiple Spots on TLC After Purification | Incomplete separation during column chromatography. | - Optimize the chromatography conditions: try a different solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve better separation. - Ensure the column is packed properly and not overloaded with the crude product. |
| The product is degrading on the TLC plate (silica gel can be acidic). | - Add a small amount of triethylamine (e.g., 0.1-1%) to the TLC eluent to neutralize the silica gel. - Use neutral alumina TLC plates. | |
| Low Yield of Purified Product | Product loss during the aqueous workup. | - Perform multiple extractions (at least 3) of the aqueous phase to ensure complete recovery of the product.[1] |
| Inefficient elution from the chromatography column. | - After the main product fraction has been collected, flush the column with a more polar solvent to check for any remaining product. | |
| The reaction did not go to completion. | - Before starting the workup, monitor the reaction progress using TLC to ensure all the starting material has been consumed.[1] |
Experimental Protocols
Purification by Short Column Chromatography[1][2]
This protocol describes the purification of this compound from a reaction mixture after the initial workup.
-
Preparation of the Crude Product:
-
Following the reaction, the solvent (e.g., acetonitrile) is removed under reduced pressure.
-
The residue is taken up in water and extracted multiple times with dichloromethane.
-
The combined organic phases are washed with a saturated sodium chloride solution.
-
The organic layer is dried over a suitable desiccant (e.g., anhydrous sodium sulfate), and the desiccant is removed by filtration.
-
The solvent is removed by rotary evaporation at 40°C to yield the crude product.
-
-
Column Chromatography:
-
A short column is packed with silica gel using dichloromethane as the eluent.
-
The crude this compound is dissolved in a minimal amount of dichloromethane and loaded onto the column.
-
The column is eluted with dichloromethane, and fractions are collected.
-
The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the pure product.
-
The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield purified this compound.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity after Column Chromatography | 99.3% | [1][2] |
| Overall Two-Step Yield | 94.7% | [1][2] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Scaling Up the Synthesis of 4-Bromonaphthalene-1-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-Bromonaphthalene-1-carbonitrile. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary routes for the synthesis of this compound. The first is a multi-step synthesis starting from 1-methylnaphthalene, proceeding through bromination, oxidation to an aldehyde, oxime formation, and subsequent dehydration to the nitrile. A second common and effective method is the Sandmeyer reaction, which involves the diazotization of 4-bromo-1-naphthylamine followed by cyanation.
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Scaling up either synthesis route presents challenges. For the multi-step synthesis, these include ensuring efficient and selective bromination, managing the exothermic nature of certain steps, and handling potentially hazardous reagents in larger quantities. For the Sandmeyer reaction, the primary challenges are the safe handling of the potentially unstable diazonium salt intermediate, controlling the reaction temperature during diazotization, and managing the safe use and quenching of cyanide reagents.
Q3: Are there any specific safety precautions to consider for the Sandmeyer reaction at a larger scale?
A3: Yes, the Sandmeyer reaction requires strict safety protocols, especially during scale-up. Diazonium salts can be explosive in a dry state and are thermally sensitive.[1][2][3] It is crucial to maintain low temperatures (typically 0-5 °C) during the diazotization step to prevent decomposition of the diazonium salt.[1][4] The diazonium salt should be used immediately in the next step and not isolated. Adequate quenching procedures for any residual diazonium salt and cyanide must be in place.
Q4: How can I purify the final product, this compound, at a larger scale?
A4: Purification of this compound on a larger scale is typically achieved through recrystallization or column chromatography. For recrystallization, suitable solvents include ethanol or a mixture of dichloromethane and hexanes. For column chromatography, silica gel with an eluent system such as dichloromethane or a mixture of ethyl acetate and hexanes is effective. The choice of method will depend on the purity requirements and the scale of the synthesis.
Experimental Protocols
Route 1: Multi-Step Synthesis from 4-Bromo-1-naphthaldehyde
This protocol details the final two steps of a longer synthesis that often begins with 1-methylnaphthalene. Here, we start with the commercially available 4-bromo-1-naphthaldehyde.
Step 1: Oximation of 4-Bromo-1-naphthaldehyde
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 4-bromo-1-naphthaldehyde (1 equivalent) in acetonitrile.
-
Add hydroxylamine hydrochloride (1.5-2 equivalents) to the solution.
-
Slowly add triethylamine (2-2.5 equivalents) to the mixture while maintaining the temperature below 30 °C.
-
Heat the reaction mixture to reflux (approximately 75-82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
Step 2: Dehydration of 4-Bromo-1-naphthaldehyde Oxime to this compound
-
To the crude 4-bromo-1-naphthaldehyde oxime mixture from the previous step, add copper acetate monohydrate (0.1-0.2 equivalents).
-
Heat the mixture to reflux (approximately 75-82 °C) and maintain for several hours, monitoring by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the acetonitrile by distillation under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by short column chromatography using dichloromethane as the eluent to yield this compound.[6]
Route 2: Sandmeyer Reaction from 4-Bromo-1-naphthylamine
Step 1: Diazotization of 4-Bromo-1-naphthylamine
-
Prepare a solution of 4-bromo-1-naphthylamine (1 equivalent) in a mixture of concentrated hydrochloric acid and water in a reaction vessel equipped for low-temperature control.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1-1.1 equivalents) in water.
-
Slowly add the sodium nitrite solution to the suspension of 4-bromo-1-naphthylamine hydrochloride while vigorously stirring and maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the 4-bromonaphthalene-1-diazonium chloride intermediate.
Step 2: Cyanation of the Diazonium Salt
-
In a separate vessel, prepare a solution of copper(I) cyanide (1-1.2 equivalents) and potassium cyanide (1-1.2 equivalents) in water.
-
Cool this cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or column chromatography.
Data Presentation
Table 1: Summary of a Reported Multi-Step Synthesis Protocol
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-1-naphthaldehyde | [6] |
| Molar ratio of 4-bromo-1-naphthaldehyde oxime to copper acetate monohydrate | 1:0.2 | [6] |
| Solvent | Acetonitrile | [6] |
| Reaction Temperature | 79 °C (Reflux) | [6] |
| Purification Method | Short column chromatography (Dichloromethane eluent) | [6] |
| Overall Two-Step Yield | 94.7% | [6] |
| Final Product Purity | 99.3% | [6] |
Table 2: Key Parameters for the Sandmeyer Reaction
| Parameter | Recommended Condition |
| Diazotization Temperature | 0-5 °C |
| Cyanation Reagent | Copper(I) cyanide (CuCN) |
| Cyanation Temperature | Initial addition at 0-10 °C, then warming |
| Safety Consideration | Diazonium salt is potentially explosive; use in solution immediately. |
Troubleshooting Guides
Troubleshooting the Multi-Step Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the oximation step | - Incomplete reaction. - Hydrolysis of the oxime during workup. - Insufficient amount of base. | - Increase reaction time and monitor by TLC. - Ensure workup conditions are not overly acidic. - Use a slight excess of triethylamine. |
| Low yield in the dehydration step | - Incomplete reaction. - Inactive catalyst. - Sub-optimal reaction temperature. | - Increase reaction time. - Use fresh copper acetate monohydrate. - Ensure the reaction reaches and maintains reflux temperature. |
| Product is impure after purification | - Co-elution of impurities during chromatography. - Incomplete removal of starting materials or intermediates. | - Optimize the chromatography eluent system. - Consider a pre-purification step like recrystallization. - Ensure each step goes to completion before proceeding. |
Troubleshooting the Sandmeyer Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of diazonium salt (indicated by low product yield) | - Temperature too high during diazotization, leading to decomposition. - Insufficient acid. - Impure sodium nitrite. | - Strictly maintain the temperature between 0-5 °C. - Ensure a sufficient excess of mineral acid is present. - Use fresh, high-purity sodium nitrite. |
| Formation of a dark, tarry byproduct | - Decomposition of the diazonium salt. - Side reactions due to elevated temperatures. - Reaction with impurities. | - Improve temperature control during both diazotization and cyanation. - Ensure the diazonium salt solution is added slowly to the cyanide solution. - Use purified starting materials. |
| Incomplete cyanation | - Insufficient copper(I) cyanide. - Diazonium salt decomposed before reacting. - Low reaction temperature during the final heating phase. | - Use a slight excess of CuCN. - Ensure the diazonium salt is freshly prepared and added promptly. - After the initial addition, ensure the mixture is gently heated to drive the reaction to completion. |
| Difficult workup and product isolation | - Formation of emulsions. - The product is soluble in the aqueous phase. | - Add a small amount of a different organic solvent to break the emulsion. - Perform multiple extractions with the organic solvent. |
Visualizations
Caption: Multi-step synthesis pathway from 1-methylnaphthalene.
Caption: Sandmeyer reaction pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree for low yield.
References
Managing impurities in commercially available 4-Bromonaphthalene-1-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing impurities in commercially available 4-Bromonaphthalene-1-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in commercial batches of this compound?
A1: Impurities in commercially available this compound can originate from the synthetic route or degradation. Common impurities include:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Such as 1-methylnaphthalene.
-
Intermediates: Including 4-bromo-1-methylnaphthalene, 4-bromo-1-bromomethylnaphthalene, 4-bromo-1-naphthaldehyde, and 4-bromo-1-naphthaldehyde oxime.[1]
-
Positional Isomers: Isomers like 2-bromonaphthalene may form, particularly at higher reaction temperatures during bromination.[2]
-
By-products: Over-bromination can lead to di- and polybrominated naphthalenes.[2]
-
-
Degradation Products:
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially forming the corresponding carboxylic acid or amide.
-
Oxidation Products: The naphthalene ring may be prone to oxidation, leading to quinone-like structures.[3]
-
Photodegradation Products: Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond.[3]
-
Q2: How can I assess the purity of my this compound sample?
A2: The most effective methods for purity analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]
-
HPLC-UV: A robust method for routine purity checks and quantification of non-volatile impurities. A C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
GC-MS: Ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and starting materials.[5]
Q3: My HPLC analysis shows several small impurity peaks. How can I identify them?
A3: Identifying unknown impurities requires a systematic approach.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to obtain the molecular weight of the impurities.
-
Reference Standards: If you suspect specific impurities based on the synthetic route, obtain or synthesize reference standards for comparison of retention times.
-
Forced Degradation Studies: Subjecting a pure sample to stress conditions (acid, base, oxidation, heat, light) can help generate and identify potential degradation products.[3]
Q4: I am observing poor peak shape in my HPLC chromatogram. What could be the cause?
A4: Poor peak shape, such as tailing or fronting, can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample. Try diluting your sample.
-
Secondary Interactions: The analyte may be interacting with active sites on the column. Using a different column or modifying the mobile phase (e.g., adjusting pH or adding an ion-pairing agent) can help.
-
Column Contamination: The column may be contaminated. Flushing with a strong solvent or replacing the column may be necessary.
Troubleshooting Guides
Issue 1: Unexpected Reaction Outcomes or Low Yields
Problem: A reaction using this compound is giving a low yield or unexpected side products.
Potential Cause: The presence of impurities in the starting material.
Troubleshooting Steps:
-
Purity Analysis: Re-analyze the purity of your this compound batch using HPLC or GC-MS to confirm it meets the required specifications.
-
Impurity Identification: Attempt to identify the major impurities. Unreacted starting materials or isomeric impurities can interfere with the desired reaction pathway.
-
Purification: If significant impurities are detected, purify the starting material using column chromatography or recrystallization.
Issue 2: Difficulty in Purifying the Product of a Reaction
Problem: The final product of a reaction involving this compound is difficult to purify, with impurities that are hard to separate.
Potential Cause: Impurities from the starting material are carried through the reaction and have similar properties to the final product.
Troubleshooting Steps:
-
Analyze Starting Material: Scrutinize the purity of the this compound.
-
Optimize Purification of Starting Material: If the starting material is impure, purify it before use. This will simplify the purification of your final product.
-
Alternative Purification Techniques: Explore different purification methods for your final product, such as preparative HPLC or crystallization with a different solvent system.
Data Presentation
Table 1: Potential Impurities in Commercial this compound
| Impurity Name | Typical Origin | Potential Impact in Experiments |
| 4-bromo-1-naphthaldehyde | Synthesis | May lead to the formation of imine or alcohol side products. |
| 4-bromo-1-naphthaldehyde oxime | Synthesis | Can be carried through reactions and complicate purification. |
| 1-methylnaphthalene | Synthesis | Unlikely to be reactive but can affect stoichiometry. |
| 2-bromonaphthalene | Synthesis | May lead to isomeric by-products that are difficult to separate. |
| Dibromonaphthalenes | Synthesis | Can introduce undesired secondary reactions. |
| 4-Bromonaphthalene-1-carboxamide | Degradation | May have different solubility and reactivity. |
| 4-Bromonaphthalene-1-carboxylic acid | Degradation | Can act as a phase-transfer catalyst or a ligand. |
Note: The presence and concentration of these impurities can vary between suppliers and batches.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50:50 acetonitrile:water.
-
Ramp to 95:5 acetonitrile:water over 15 minutes.
-
Hold at 95:5 for 5 minutes.
-
Return to 50:50 over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. A starting gradient of 95:5 (hexane:ethyl acetate) is recommended, gradually increasing the polarity.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the hexane/ethyl acetate mobile phase, starting with a low polarity and gradually increasing it.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Caption: Analytical workflow for purity assessment.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromonaphthalene-1-carbonitrile and 1-Bromo-2-cyanonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the fields of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Bromonaphthalene carbonitriles are versatile intermediates, offering two reactive sites—the bromo and cyano functionalities—for diverse chemical transformations. This guide provides an objective comparison of the reactivity of two constitutional isomers: 4-Bromonaphthalene-1-carbonitrile and 1-bromo-2-cyanonaphthalene. Understanding the nuanced differences in their reactivity, governed by the positions of the bromo and cyano groups on the naphthalene scaffold, is crucial for designing efficient and selective synthetic strategies.
This comparison will focus on three key reaction classes: Palladium-catalyzed Suzuki-Miyaura coupling, Palladium-catalyzed Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The discussion is supported by a summary of available experimental data and detailed experimental protocols for representative transformations.
Chemical Structures and Positional Effects
The arrangement of the bromo and cyano substituents on the naphthalene ring system dictates the electronic and steric environment of the reactive centers, thereby influencing their reactivity.
In This compound , the bromine atom is at the C4 (alpha) position, and the cyano group is at the C1 (alpha) position. The C1 position in naphthalenes is generally more electron-rich and sterically hindered due to the peri-hydrogen at the C8 position. The electron-withdrawing nature of the cyano group at C1 will influence the electron density of the entire ring system.
In 1-bromo-2-cyanonaphthalene , the bromine atom is at the C1 (alpha) position, and the cyano group is at the C2 (beta) position. Here, the bromine at the more reactive alpha-position is adjacent to the electron-withdrawing cyano group, which is expected to significantly modulate its reactivity.
Comparative Reactivity in Key Organic Reactions
The positional differences of the bromo and cyano groups lead to distinct reactivity profiles in common synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of aryl bromides in these reactions is highly dependent on the electronic properties of the aromatic ring and steric hindrance around the C-Br bond.
Generally, the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond is the rate-determining step. Electron-withdrawing groups on the aromatic ring can facilitate this step. However, the position of these groups is crucial.
For This compound , the bromine is at an alpha-position, which is typically more reactive in oxidative addition than a beta-position. The electron-withdrawing cyano group at the C1 position is expected to further activate the C-Br bond towards oxidative addition.
For 1-bromo-2-cyanonaphthalene , the bromine is also at an alpha-position. The adjacent cyano group at the C2 position will have a strong electronic influence, potentially making this isomer highly reactive in palladium-catalyzed couplings.
While direct comparative kinetic studies are scarce, the general principles of naphthalene reactivity suggest that both isomers should be effective substrates for cross-coupling reactions.[1]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the direct displacement of the bromide with a nucleophile. The feasibility of an SNAr reaction is heavily influenced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex.
In This compound , the cyano group is in a "para-like" (1,4) relationship to the bromine atom. This positioning allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate, suggesting that this isomer would be a good substrate for SNAr reactions.
In 1-bromo-2-cyanonaphthalene , the cyano group is ortho to the bromine atom. This ortho-relationship also provides strong activation for nucleophilic attack at the C1 position, leading to stabilization of the Meisenheimer complex.
Therefore, both isomers are anticipated to be reactive towards nucleophilic aromatic substitution, with the potential for subtle differences in reaction rates and yields depending on the specific nucleophile and reaction conditions.
Quantitative Data Comparison
A comprehensive literature search did not yield direct, side-by-side quantitative comparisons of the reactivity of this compound and 1-bromo-2-cyanonaphthalene under identical reaction conditions. However, the following table summarizes representative yields found for similar reactions, which can provide an indirect basis for comparison.
| Reaction Type | Substrate | Coupling Partner / Nucleophile | Catalyst/Base/Solvent | Yield (%) |
| Suzuki-Miyaura Coupling | 4-Bromobenzonitrile (analogue) | Phenylboronic acid | Pd-based catalyst / K₂CO₃ | Good to excellent (up to 97%)[2] |
| Buchwald-Hartwig Amination | Bromobenzene (analogue) | Various amines | [Pd(allyl)Cl]₂ / Phosphine ligand / Toluene | >95% conversion[3] |
| Nucleophilic Aromatic Substitution | 1-Fluoro-2,4-dinitrobenzene (analogue) | Various amines | Water | Varies with amine[4] |
Note: The data presented are for analogous substrates and serve as a general indicator of expected reactivity. Actual yields for the target compounds may vary.
Experimental Protocols
The following are detailed experimental protocols for key reactions, adapted from literature procedures for similar substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-phenylnaphthalene-1-carbonitrile.
Protocol 2: Buchwald-Hartwig Amination of 1-Bromo-2-cyanonaphthalene with Morpholine
Materials:
-
1-Bromo-2-cyanonaphthalene (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add 1-bromo-2-cyanonaphthalene to the tube.
-
Add anhydrous, degassed toluene, followed by the addition of morpholine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-(morpholino)naphthalene-2-carbonitrile.
Conclusion
Both this compound and 1-bromo-2-cyanonaphthalene are valuable and reactive intermediates in organic synthesis. Based on fundamental principles of aromatic reactivity, both isomers are expected to be good substrates for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
The bromine at the alpha-position in both isomers suggests a higher reactivity in palladium-catalyzed reactions compared to their beta-bromo counterparts. The presence of the electron-withdrawing cyano group, either ortho or in a 1,4-relationship to the bromine, provides strong activation for nucleophilic aromatic substitution.
While direct comparative quantitative data is limited, the provided experimental protocols offer a solid starting point for researchers to explore the synthetic utility of these compounds. The choice between these two isomers will ultimately depend on the specific target molecule and the desired substitution pattern. Further experimental studies are warranted to delineate the subtle yet potentially significant differences in their reactivity profiles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Face-Off: Bromo- vs. Chloro-naphthalene-carbonitriles in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between a bromo- or chloro-substituted naphthalene-carbonitrile starting material can significantly impact the efficiency and feasibility of a synthetic route. This guide provides an objective comparison of their reactivity in key cross-coupling reactions, supported by experimental data, to inform strategic decisions in complex molecule synthesis.
The fundamental difference in reactivity between bromo- and chloro-naphthalene-carbonitriles lies in the inherent strengths of the carbon-halogen bonds. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, a factor that profoundly influences the kinetics of many transition metal-catalyzed cross-coupling reactions. This disparity is most evident in the oxidative addition step, which is often the rate-determining step of the catalytic cycle. The lower bond dissociation energy of the C-Br bond facilitates its cleavage and subsequent insertion of the metal catalyst, generally leading to faster reaction rates and the ability to use milder reaction conditions compared to the more robust C-Cl bond.
Performance in Key Cross-Coupling Reactions
The enhanced reactivity of bromo-naphthalene-carbonitriles is a consistent theme across a range of palladium-catalyzed cross-coupling reactions that are cornerstones of modern drug discovery and development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a versatile method for forming C-C bonds, clearly illustrates the reactivity advantage of the bromo-substituent. While modern catalyst systems have expanded the scope to include less reactive aryl chlorides, aryl bromides remain the more favorable substrates, typically requiring lower catalyst loadings, milder bases, and shorter reaction times to achieve high yields.
Table 1: Comparative data for Suzuki-Miyaura Coupling of Aryl Halides
| Feature | Bromo-naphthalene-carbonitrile Derivative (Typical) | Chloro-naphthalene-carbonitrile Derivative (Typical) |
| Primary Product | Arylated naphthalene-carbonitrile | Arylated naphthalene-carbonitrile |
| Typical Yield | High (often >90%) | Moderate to High (often requires optimization) |
| Catalyst Loading | Lower (e.g., 1-2 mol%) | Higher (e.g., 2-5 mol%) |
| Reaction Temperature | Milder (e.g., 80-100 °C) | Higher (e.g., 100-120 °C) |
| Reaction Time | Shorter (e.g., 2-12 hours) | Longer (e.g., 12-24 hours) |
| Notes | Generally more reliable and less prone to side reactions. | May require more specialized and expensive ligands to achieve comparable results. |
Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination is a powerful tool. Similar to the Suzuki coupling, while significant advancements have been made to enable the use of aryl chlorides, bromo-naphthalene-carbonitriles generally undergo amination with greater ease and efficiency. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields, particularly with the less reactive chloro-substrates.
Table 2: Comparative data for Buchwald-Hartwig Amination of Aryl Halides
| Feature | Bromo-naphthalene-carbonitrile Derivative (Typical) | Chloro-naphthalene-carbonitrile Derivative (Typical) |
| Primary Product | N-Aryl naphthalene-carbonitrile | N-Aryl naphthalene-carbonitrile |
| Typical Yield | High (often >85%) | Moderate to High (highly dependent on ligand) |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 2-5 mol%) |
| Base Strength | Milder bases can often be used (e.g., K₃PO₄, Cs₂CO₃) | Often requires stronger bases (e.g., NaOtBu, KOtBu) |
| Reaction Temperature | Milder (e.g., 80-110 °C) | Higher (e.g., 100-130 °C) |
| Notes | Broader substrate scope with simpler catalyst systems. | More sensitive to steric hindrance and electronic effects. |
Sonogashira Coupling
The Sonogashira coupling, for the formation of C(sp²)-C(sp) bonds, also follows the reactivity trend of I > Br > Cl. Consequently, bromo-naphthalene-carbonitriles will couple with terminal alkynes more readily than their chloro counterparts. This often translates to lower catalyst loadings and milder reaction conditions to achieve comparable yields.
Table 3: Comparative data for Sonogashira Coupling of Aryl Halides
| Feature | Bromo-naphthalene-carbonitrile Derivative (Typical) | Chloro-naphthalene-carbonitrile Derivative (Typical) |
| Primary Product | Alkynyl-naphthalene-carbonitrile | Alkynyl-naphthalene-carbonitrile |
| Typical Yield | High (often >90%) | Lower to Moderate (often requires forcing conditions) |
| Catalyst System | Pd/Cu co-catalysis is common and efficient. | May require higher catalyst loadings and more specialized ligands. |
| Reaction Temperature | Milder (e.g., Room Temperature to 80 °C) | Higher (e.g., 80-120 °C) |
| Reaction Time | Shorter (e.g., 1-6 hours) | Longer (e.g., 12-24 hours) |
| Notes | Less prone to catalyst deactivation. | Increased risk of side reactions at higher temperatures. |
Heck Reaction
In the Heck reaction, which couples aryl halides with alkenes, the reactivity order of I > Br > Cl is also well-established. Bromo-naphthalene-carbonitriles are therefore expected to be more reactive substrates than chloro-naphthalene-carbonitriles, allowing for the use of lower catalyst loadings and milder conditions to achieve high yields of the desired vinylated products.
Table 4: Comparative data for Heck Reaction of Aryl Halides
| Feature | Bromo-naphthalene-carbonitrile Derivative (Typical) | Chloro-naphthalene-carbonitrile Derivative (Typical) |
| Primary Product | Alkenyl-naphthalene-carbonitrile | Alkenyl-naphthalene-carbonitrile |
| Typical Yield | Good to Excellent | Moderate (often requires optimization) |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) |
| Reaction Temperature | Milder (e.g., 100-120 °C) | Higher (e.g., 120-150 °C) |
| Base | Typically organic bases (e.g., Et₃N, DBU) | Often requires stronger inorganic bases (e.g., K₂CO₃, NaOAc) |
| Notes | Generally higher regioselectivity. | Can be more susceptible to catalyst deactivation. |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions, which can be adapted for bromo- and chloro-naphthalene-carbonitriles. Optimization of these conditions is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the naphthalene-carbonitrile halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry flask under an inert atmosphere, add the naphthalene-carbonitrile halide (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Reactivity Difference
The underlying principle governing the differential reactivity can be visualized through the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction.
Caption: Catalytic cycle highlighting the rate-determining oxidative addition step.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
A Comparative Guide to the Cross-Coupling Reactivity of Bromonaphthalene Isomers
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate starting materials is paramount. Bromonaphthalene isomers, key building blocks in organic synthesis, exhibit distinct reactivity profiles in widely-used palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 1-bromonaphthalene and 2-bromonaphthalene in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by representative experimental data. Detailed experimental protocols for comparative analysis are also presented to aid in reaction optimization and methodological design.
Executive Summary: Reactivity of Bromonaphthalene Isomers
The position of the bromine atom on the naphthalene ring dictates the reactivity of the C-Br bond in cross-coupling reactions. Generally, the C1 (α) position in 1-bromonaphthalene is electronically more activated toward oxidative addition, the often rate-determining step in palladium-catalyzed cycles, compared to the C2 (β) position in 2-bromonaphthalene.[1] This is attributed to the higher electron density at the α-position, which facilitates the insertion of the palladium catalyst.[1]
However, the C1 position is also subject to greater steric hindrance due to the adjacent peri-hydrogen at the C8 position.[1] This interplay of electronic and steric effects results in differential reactivity that can be exploited for selective synthesis. In most palladium-catalyzed cross-coupling reactions, the electronic effect dominates, rendering 1-bromonaphthalene the more reactive isomer, potentially allowing for milder reaction conditions or shorter reaction times.[1]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. When comparing the two isomers, 1-bromonaphthalene generally exhibits higher reactivity. The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of each isomer with phenylboronic acid. It is important to note that these conditions are not from a single head-to-head comparative study but are illustrative of typical protocols for each isomer.
| Parameter | 1-Bromonaphthalene | 2-Bromonaphthalene |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Toluene/Ethanol/Water | Toluene/Ethanol/Water |
| Temperature | Reflux | Reflux |
| Typical Yield | High | High |
| Note | May react at a slightly faster rate under certain conditions.[1] | Generally gives high yields, though may require slightly longer reaction times or higher catalyst loading compared to the 1-isomer. |
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. Similar to the Suzuki-Miyaura coupling, 1-bromonaphthalene is often more reactive than its C2 counterpart. Below are representative conditions for the amination of each isomer with morpholine. These are not from a direct comparative study but represent common methodologies.
| Parameter | 1-Bromonaphthalene | 2-Bromonaphthalene |
| Precatalyst | Pd₂(dba)₃ | Pd₂(dba)₃ |
| Ligand | XPhos | XPhos |
| Base | NaOtBu | NaOtBu |
| Solvent | Toluene | Toluene |
| Temperature | 100-110 °C | 100-110 °C |
| Typical Yield | High | High |
| Note | The electronically activated C1-Br bond facilitates oxidative addition. | While still an effective substrate, may exhibit slightly slower reaction rates. |
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reactivity trend observed in Suzuki-Miyaura and Buchwald-Hartwig reactions generally holds for the Sonogashira coupling, with 1-bromonaphthalene being the more reactive isomer. The following table provides representative conditions for the coupling of each isomer with phenylacetylene. These conditions are illustrative and not from a side-by-side comparison.
| Parameter | 1-Bromonaphthalene | 2-Bromonaphthalene |
| Catalyst | Pd(PPh₃)₂Cl₂ | Pd(PPh₃)₂Cl₂ |
| Co-catalyst | CuI | CuI |
| Base | Et₃N | Et₃N |
| Solvent | THF | THF |
| Temperature | Room Temperature to 50 °C | Room Temperature to 60 °C |
| Typical Yield | Good to High | Good to High |
| Note | Generally proceeds efficiently under mild conditions. | May require slightly elevated temperatures for optimal conversion. |
Visualizing Reactivity Factors and Experimental Workflow
To better understand the factors influencing the reactivity of bromonaphthalene isomers and the general workflow for their comparative analysis, the following diagrams are provided.
Caption: Interplay of electronic and steric effects on reactivity.
Caption: A typical workflow for a comparative cross-coupling study.
Experimental Protocols for Comparative Analysis
To obtain direct comparative data, it is essential to perform parallel reactions under identical conditions. The following are generalized protocols that can be adapted for a comparative study of 1-bromonaphthalene and 2-bromonaphthalene.
General Protocol for Comparative Suzuki-Miyaura Coupling
Materials:
-
1-Bromonaphthalene
-
2-Bromonaphthalene
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In two identical reaction vessels, place the respective bromonaphthalene isomer (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
To each vessel, add the degassed solvent mixture.
-
Thoroughly degas each reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat both reactions to reflux with vigorous stirring.
-
Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reactions to room temperature, quench with water, and extract the product with an organic solvent.
-
Dry the organic layers, concentrate under reduced pressure, and purify the crude products by column chromatography.
-
Determine the yield of the purified product for each isomer and compare the reaction times.
General Protocol for Comparative Buchwald-Hartwig Amination
Materials:
-
1-Bromonaphthalene
-
2-Bromonaphthalene
-
Amine (e.g., morpholine, 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In an inert atmosphere glovebox, charge two identical Schlenk tubes with the palladium precatalyst (0.01 mmol), phosphine ligand (0.04 mmol), and base (1.4 mmol).
-
To each tube, add the respective bromonaphthalene isomer (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent to each tube.
-
Seal the tubes and heat the reaction mixtures to the desired temperature (typically 100-110 °C) with stirring.
-
Monitor the reactions by TLC or LC-MS.
-
After completion, cool the reaction mixtures to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.
-
Compare the yields and reaction times for both isomers.
General Protocol for Comparative Sonogashira Coupling
Materials:
-
1-Bromonaphthalene
-
2-Bromonaphthalene
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)
-
Copper(I) iodide (CuI, 2.5 mol%)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To two dry Schlenk flasks under an inert atmosphere, add the respective bromonaphthalene isomer (1.0 mmol), the palladium catalyst (0.025 mmol), and CuI (0.025 mmol).
-
Add the anhydrous solvent and the base to each flask.
-
Degas the mixtures by bubbling with an inert gas for 15-20 minutes.
-
Add the terminal alkyne (1.2 mmol) to each flask.
-
Stir the reactions at the desired temperature (e.g., room temperature or slightly heated) and monitor their progress.
-
Upon completion, dilute the mixtures with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layers, concentrate, and purify the products by column chromatography.
-
Compare the yields and reaction conditions required for complete conversion for both isomers.
Conclusion
The choice between 1-bromonaphthalene and 2-bromonaphthalene in a synthetic strategy should be made with a clear understanding of their relative reactivities. For palladium-catalyzed cross-coupling reactions, the electronically activated 1-bromonaphthalene is generally the more reactive substrate, which can be advantageous for achieving high yields under milder conditions.[1] However, the less sterically hindered 2-bromonaphthalene is also a highly effective substrate. By utilizing the comparative protocols outlined in this guide, researchers can make informed decisions and optimize their synthetic routes to achieve their desired target molecules efficiently.
References
Spectroscopic Scrutiny: A Comparative Analysis of 4-Bromonaphthalene-1-carbonitrile and Its Isomers
For Immediate Release
In the landscape of drug discovery and materials science, the precise structural elucidation of molecular isomers is paramount. Subtle shifts in substituent positioning on an aromatic scaffold can dramatically alter a compound's physicochemical and biological properties. This guide presents a detailed spectroscopic comparison of 4-Bromonaphthalene-1-carbonitrile and its isomers, providing researchers, scientists, and drug development professionals with essential data for unambiguous identification and characterization.
This publication offers a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for these compounds. By presenting quantitative data in accessible tables and outlining detailed experimental protocols, this guide serves as a practical resource for laboratories engaged in the synthesis and application of bromonaphthalene derivatives.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. Due to the limited availability of experimental data for all isomers, predicted values from validated computational models are included to facilitate a broader comparison. For a foundational comparison, data for 1-Bromonaphthalene is also provided to highlight the influence of the nitrile group on the spectral features.
Table 1: ¹H NMR Spectroscopic Data (Predicted, in ppm)
| Compound | H-2 | H-3 | H-5 | H-6 | H-7 | H-8 |
| This compound | 7.8 - 8.0 (d) | 7.6 - 7.8 (m) | 8.0 - 8.2 (d) | 7.6 - 7.8 (m) | 7.6 - 7.8 (m) | 8.2 - 8.4 (d) |
| 1-Bromonaphthalene | 7.73 (d) | 7.44 (t) | 7.51 (t) | 7.70 (d) | 7.21 (t) | 8.19 (d) |
Note: Predicted data is based on established substituent effects on the naphthalene ring. 'd' denotes a doublet and 't' a triplet.
Table 2: ¹³C NMR Spectroscopic Data (Predicted, in ppm)
| Compound | C1 | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a | CN |
| This compound | 110-115 | 130-135 | 128-132 | 125-130 | 132-136 | 128-132 | 126-130 | 128-132 | 124-128 | 130-135 | 117-120 |
| 1-Bromonaphthalene | 122.9 | 128.0 | 127.5 | 130.4 | 132.8 | 126.9 | 126.0 | 128.4 | 127.7 | 133.7 | - |
Table 3: Key IR Absorption Bands (in cm⁻¹)
| Compound | ν(C≡N) | ν(C-Br) | Aromatic ν(C-H) | Aromatic ν(C=C) |
| This compound | ~2230 | ~650-750 | ~3050-3100 | ~1500-1600 |
| 1-Bromonaphthalene | - | ~650-750 | ~3050-3100 | ~1500-1600 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M-Br]⁺ | [M-CN]⁺ |
| This compound | 231/233 | 152 | 205/207 |
| 1-Bromonaphthalene | 206/208 | 127 | - |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Workflow
The following diagram illustrates a standardized workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for Spectroscopic Characterization of Isomers.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols outline the standard procedures used to acquire the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition : Proton NMR spectra were recorded on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of 16 ppm, a pulse angle of 30 degrees, and a relaxation delay of 1 second. A total of 16 scans were acquired for each sample.
-
¹³C NMR Acquisition : Carbon-13 NMR spectra were acquired on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence was used with a spectral width of 240 ppm, a pulse angle of 45 degrees, and a relaxation delay of 2 seconds. Typically, 1024 scans were co-added to achieve a satisfactory signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet) : A small amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[1] The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[1]
-
FTIR Acquisition : The KBr pellet was placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added and averaged to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.[1]
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the sample was prepared by dissolving approximately 1 mg of the compound in 1 mL of methanol.
-
Mass Spectrometry Acquisition : Mass spectra were obtained using a mass spectrometer equipped with an Electron Ionization (EI) source.[2] The sample solution was introduced into the ion source via a direct insertion probe. The electron energy was set to a standard 70 eV.[2] The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-300.
This guide provides a foundational spectroscopic framework for the differentiation of this compound and its isomers. The presented data and protocols are intended to aid researchers in the unambiguous identification and quality control of these important chemical entities.
References
A Comparative Guide to the Chromatographic Separation and Analysis of Bromonaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GC and HPLC Techniques for the Analysis of Bromonaphthalene Isomers with Supporting Experimental Data.
The accurate separation and analysis of bromonaphthalene isomers are critical in various fields, including chemical synthesis, pharmaceutical development, and environmental monitoring, where the isomeric purity of intermediates and the detection of specific congeners are paramount. This guide provides a comprehensive comparison of two primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the analysis of these isomers. The information presented herein is based on established analytical methodologies and provides detailed experimental protocols to aid in method selection and development.
At a Glance: GC vs. HPLC for Bromonaphthalene Isomer Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Analytes | Volatile and thermally stable bromonaphthalenes (mono-, di-, and poly-brominated). | A wider range of bromonaphthalenes, including less volatile and thermally labile derivatives. |
| Stationary Phases | Non-polar (e.g., polydimethylsiloxane) to mid-polar phases. | Reversed-phase (e.g., C18, Phenyl-Hexyl) and normal-phase columns. |
| Selectivity | Primarily driven by boiling point differences and subtle interactions with the stationary phase. | Highly tunable through mobile phase composition and a variety of stationary phase chemistries. |
| Resolution | Excellent for resolving isomers with different boiling points. | Powerful for separating positional isomers with similar volatilities but different polarities. |
| Speed | Generally faster analysis times for volatile compounds. | Can be faster for complex mixtures with optimized ultra-high-performance liquid chromatography (UHPLC) systems. |
Gas Chromatography (GC) for Bromonaphthalene Isomer Analysis
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and identification of volatile and semi-volatile bromonaphthalene isomers. The separation is primarily based on the boiling points of the isomers and their interactions with the stationary phase of the GC column.
A common application of GC in this context is the purity analysis of monobromonaphthalenes, where the primary impurity of concern is often the other isomer. For instance, in the synthesis of 1-bromonaphthalene, 2-bromonaphthalene is a common impurity.[1] GC can also be effectively used to separate and identify more complex mixtures of polybrominated naphthalenes.
Experimental Protocol: GC-MS Analysis of Bromonaphthalene Isomers
This protocol provides a general framework for the analysis of bromonaphthalene isomers by GC-MS.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (GC-MS).
-
Capillary Column: A non-polar column, such as one with a 100% polydimethylsiloxane stationary phase (e.g., ZEBRON ZB-5), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate.
GC Conditions:
-
Injector Temperature: 295°C
-
Oven Temperature Program:
-
Initial temperature: 170°C, hold for 0.5 minutes.
-
Ramp: Increase to 300°C at a rate of 4°C/minute.
-
-
Detector (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the bromonaphthalene sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as dichloromethane or hexane, and dilute to the mark.
-
Further dilute the stock solution as necessary to be within the linear range of the instrument.
Data Analysis:
-
Identification of isomers is based on their retention times and mass spectra. The mass spectra of bromonaphthalenes are characterized by the isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio), leading to characteristic M and M+2 ion peaks.
-
Quantification can be performed using an external or internal standard method.
High-Performance Liquid Chromatography (HPLC) for Bromonaphthalene Isomer Analysis
High-Performance Liquid Chromatography (HPLC) offers significant versatility in the separation of bromonaphthalene isomers, particularly for positional isomers that may have very similar boiling points and are therefore challenging to separate by GC. The selectivity of an HPLC separation can be finely tuned by altering the mobile phase composition and choosing from a wide variety of stationary phases.
Reversed-phase HPLC, using a non-polar stationary phase like C18 or a Phenyl-Hexyl phase, is a common and effective approach. The separation is based on the differential partitioning of the isomers between the non-polar stationary phase and a polar mobile phase. Phenyl-Hexyl columns can offer unique selectivity for aromatic compounds due to π-π interactions.[2][3]
Experimental Protocol: Reversed-Phase HPLC for Bromonaphthalene Isomer Separation
The following protocol is a starting point for the development of an HPLC method for the separation of bromonaphthalene isomers, based on methodologies for similar halogenated aromatic compounds.[4]
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A reversed-phase column, such as a Symmetry C18 (250 x 4.6 mm, 5 µm) or a Luna Phenyl-Hexyl column.[2][4]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water. A buffer, such as potassium phosphate, can be added to control the pH.[4]
HPLC Conditions:
-
Mobile Phase: A gradient elution is often effective. For example, starting with a higher percentage of water and increasing the organic solvent (acetonitrile or methanol) percentage over time. A starting point could be a mixture of acetonitrile and a 0.01 M KH2PO4 buffer (pH 2.5).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30°C).
-
Detection: UV detection at a wavelength where bromonaphthalenes absorb, typically around 230 nm.[4]
Sample Preparation:
-
Dissolve the bromonaphthalene sample in the mobile phase or a compatible solvent like acetonitrile or methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Comparative Data Summary
| Isomer | GC Elution Order (Expected) | HPLC Elution Order (Reversed-Phase, Expected) |
| 1-Bromonaphthalene | Earlier | Later |
| 2-Bromonaphthalene | Later | Earlier |
| Dibromonaphthalene Isomers | Elution order will generally follow boiling points. | Elution order will depend on the polarity of the isomers. Less polar isomers will be retained longer. |
Note: The exact retention times and resolution will be highly dependent on the specific chromatographic conditions, including the column, mobile/carrier gas, temperature program/gradient, and flow rate. Method optimization is crucial for achieving the desired separation.
Experimental Workflow and Logic
The following diagrams illustrate the logical workflows for the GC-MS and HPLC analysis of bromonaphthalene isomers.
Figure 1. General workflow for GC-MS analysis of bromonaphthalene isomers.
References
Validating the Structure of 4-Bromonaphthalene-1-carbonitrile Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and pharmaceutical development. Single-crystal X-ray crystallography remains the gold standard for elucidating the absolute configuration, conformation, and intricate packing of crystalline compounds. This guide provides a comparative framework for the structural validation of 4-Bromonaphthalene-1-carbonitrile derivatives, outlining the experimental protocols and data presentation required for rigorous structural analysis.
This compound serves as a versatile scaffold in medicinal chemistry and materials science. The introduction of various substituents onto this core structure can significantly alter its physicochemical and biological properties. Therefore, precise structural characterization is paramount to understanding structure-activity relationships and designing novel molecules with desired functionalities. While a comprehensive database of crystallographic data for a wide range of these derivatives is not publicly available, this guide presents the methodology and a template for such a comparative study.
Comparative Crystallographic Data
A comparative analysis of this compound derivatives would involve the tabulation of key crystallographic parameters. This allows for a direct comparison of how different substituents influence the crystal packing, bond lengths, and angles. Below is a template table populated with hypothetical data for two derivatives to illustrate the format.
Table 1: Crystal Data and Structure Refinement for Hypothetical this compound Derivatives.
| Parameter | Derivative A (e.g., -OCH3 substituted) | Derivative B (e.g., -NO2 substituted) |
| Empirical Formula | C12H8BrNO | C11H5BrN2O2 |
| Formula Weight | 262.10 | 277.08 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a / Å | 8.453(2) | 7.812(3) |
| b / Å | 12.115(3) | 15.421(5) |
| c / Å | 9.876(2) | 16.987(6) |
| α / ° | 90 | 90 |
| β / ° | 102.54(3) | 90 |
| γ / ° | 90 | 90 |
| Volume / ų | 986.4(4) | 2045.1(13) |
| Z | 4 | 8 |
| Calculated Density / g·cm⁻³ | 1.765 | 1.798 |
| Absorption Coefficient / mm⁻¹ | 4.582 | 4.621 |
| F(000) | 520 | 1088 |
| Crystal Size / mm³ | 0.25 × 0.20 × 0.15 | 0.30 × 0.22 × 0.18 |
| Theta range for data collection / ° | 2.50 to 28.00 | 2.65 to 27.50 |
| Reflections collected | 9876 | 15432 |
| Independent reflections | 2245 [R(int) = 0.045] | 2341 [R(int) = 0.051] |
| Goodness-of-fit on F² | 1.054 | 1.062 |
| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.087 | R₁ = 0.041, wR₂ = 0.095 |
| R indices (all data) | R₁ = 0.048, wR₂ = 0.092 | R₁ = 0.055, wR₂ = 0.101 |
| Largest diff. peak and hole / e·Å⁻³ | 0.45 and -0.38 | 0.51 and -0.42 |
Experimental Protocols
The structural validation of this compound derivatives via X-ray crystallography encompasses synthesis, crystallization, and data analysis.
I. Synthesis of this compound Derivatives
A general synthetic route often starts from 4-bromo-1-naphthaldehyde. The following is a representative procedure for the conversion to the carbonitrile, which can be adapted for various derivatives.
-
Oximation: 4-bromo-1-naphthaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) in a suitable solvent like acetonitrile. The reaction mixture is typically stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Dehydration: The resulting oxime is then dehydrated to the nitrile. A common method involves refluxing the oxime with a dehydrating agent, such as copper(II) acetate monohydrate, in acetonitrile.
-
Purification: The final product is purified by extraction and column chromatography to yield the pure this compound derivative.
II. Crystallization
Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis.
-
Solvent Selection: A range of solvents and solvent mixtures should be screened for solubility.
-
Crystallization Method: Slow evaporation is a common technique. A saturated solution of the compound is prepared in a suitable solvent (e.g., dichloromethane, ethyl acetate) and left undisturbed in a loosely capped vial at room temperature. The slow evaporation of the solvent allows for the formation of well-ordered crystals over several days.
III. X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cryo-cooled (typically to 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
Alternative and Complementary Validation Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods are essential for characterization in solution and for confirming the bulk sample's identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, connectivity, and chemical environment of atoms in solution.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For these derivatives, the characteristic nitrile (C≡N) stretch is a key diagnostic peak.
Visualizing the Workflow and Logic
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and logical relationships in structural validation.
Caption: Experimental workflow for the synthesis and structural validation of novel compounds.
Caption: Logical diagram for comparative structural analysis of derivatives.
A Comparative Guide to Blue Emitter Technologies in OLED Applications: The Role of Precursors like 4-Bromonaphthalene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and stable blue Organic Light-Emitting Diodes (OLEDs) is a critical focus in the development of next-generation displays and lighting. While materials like 4-Bromonaphthalene-1-carbonitrile are not typically used directly as emissive or host materials in OLEDs, they serve as crucial building blocks in the synthesis of the advanced organic semiconductors that are. The unique chemical structure of this compound, featuring a naphthalene core, provides a rigid and electronically favorable scaffold for constructing high-performance emitter molecules. This guide provides a comparative analysis of the leading blue emitter technologies—fluorescence, phosphorescence, and Thermally Activated Delayed Fluorescence (TADF)—into which such precursors are chemically transformed.
The performance of these different classes of materials varies significantly, primarily due to the quantum mechanical principles governing light emission from organic molecules. In an OLED, the recombination of electrons and holes generates excited states called excitons, which are either singlets (25%) or triplets (75%). The efficiency of an OLED material is largely determined by how effectively it can convert these excitons into light.
Generations of OLED Emitters
The evolution of OLED materials is often categorized into generations based on their exciton utilization efficiency.
Performance Comparison of Blue OLED Emitter Technologies
The development of stable and efficient blue emitters has been a significant challenge in OLED technology. The high energy required for blue light emission often leads to faster degradation of the materials. The following table summarizes the typical performance of different generations of blue OLED materials, with specific examples from recent research.
| Emitter Type | Material Example | Host Material | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Key Characteristics |
| Fluorescent | Naphthalene-based | - (non-doped) | 3.83%[1] | (0.152, 0.069)[1] | High stability, but limited to 25% internal quantum efficiency (IQE) without advanced techniques. |
| Fluorescent | Anthracene derivative | NPB | 3.83%[2] | (0.152, 0.114)[2] | Improved efficiency for fluorescent materials. |
| Phosphorescent | FIrpic | CBPPO | 14.4%[3] | Not Specified | Utilizes triplet excitons for high efficiency, but blue emitters often face lifetime challenges. |
| Phosphorescent | FIrpic | 3TPYMB | ~23%[4] | Not Specified | High efficiency achieved with optimized host and electron transport layers. |
| TADF | Boron-based | mCP | 16.0%[5] | Not Specified | Achieves high efficiency without heavy metals by converting triplets to singlets. |
| TADF | D6 | - (undoped) | 19.5%[5][6] | (0.16, 0.20)[5][6] | High efficiency in a simple device structure. |
| TADF | 4TCzBN | 4Ac26CzBz | 35.8%[7] | Not Specified | Demonstrates very high efficiency with suppressed roll-off at high brightness. |
| MR-TADF | SNA | Sensitizer | 29.3%[8] | Not Specified | Naphthalene-embedded structure for narrow-band blue emission and high efficiency. |
Experimental Protocols
The fabrication of high-performance OLEDs is a multi-step process that requires precise control over layer thickness and material purity. Vacuum thermal evaporation is a standard technique for depositing the thin organic layers and metal contacts that constitute an OLED.
Typical OLED Device Structure
A multilayered structure is essential for efficient charge injection, transport, and recombination within an OLED.
Detailed Methodology: Vacuum Thermal Evaporation
-
Substrate Preparation:
-
Indium Tin Oxide (ITO)-coated glass substrates are used as the transparent anode.
-
The substrates are sequentially cleaned in ultrasonic baths containing detergent, deionized water, acetone, and isopropanol.
-
After cleaning, the substrates are dried with a nitrogen gun and then treated with oxygen plasma or UV-ozone to increase the work function of the ITO for efficient hole injection.[9]
-
-
Organic Layer Deposition:
-
The cleaned substrates are transferred to a high-vacuum chamber (typically <10⁻⁶ Torr).
-
The organic materials for each layer (HIL, HTL, EML, ETL, EIL) are placed in individual crucibles.
-
The crucibles are heated to sublimate the materials, which then deposit as thin films onto the substrate. The deposition rate and thickness are monitored in real-time using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Following the deposition of the organic layers, a metal cathode (e.g., a thin layer of LiF followed by Al) is deposited on top through a shadow mask to define the active area of the pixels.
-
-
Encapsulation:
-
To protect the organic materials from degradation by moisture and oxygen, the completed device is encapsulated, often using a glass lid sealed with a UV-cured epoxy in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode to determine the device's turn-on voltage, brightness, and power efficiency.[10]
-
Electroluminescence (EL) Spectra: A spectrometer is used to measure the emission spectrum and calculate the CIE color coordinates.[10]
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum to determine the percentage of electrons injected into the device that are converted into photons emitted from the device.
-
Operational Lifetime: The device is operated at a constant current, and the time it takes for the initial luminance to decrease by 50% (LT50) is measured to assess its stability.
Conclusion
While this compound is a precursor rather than a final material, its naphthalene core is a feature in some of the most advanced blue OLED emitters.[1][2][8][11] The development of blue OLEDs has seen a rapid progression from first-generation fluorescent materials with limited efficiency to third-generation TADF and fourth-generation hyperfluorescent systems that can theoretically achieve 100% internal quantum efficiency.[12] Phosphorescent materials also offer high efficiency but have faced significant challenges in achieving long lifetimes for deep blue emission. The choice of emitter technology for a specific application will depend on a trade-off between efficiency, color purity, lifetime, and cost. For researchers in materials science, the design of new emitters from versatile building blocks like bromonaphthalene derivatives continues to be a promising avenue for overcoming the current challenges in OLED technology.
References
- 1. researchgate.net [researchgate.net]
- 2. ScholarX: Highly efficient blue-emitting materials based on 10-naphthylanthracene derivatives for OLEDs [scholarx.skku.edu]
- 3. mdpi.com [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scite.ai [scite.ai]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. techblick.com [techblick.com]
Navigating the Bioactive Landscape: A Comparative Analysis of 4-Bromonaphthalene-1-carbonitrile Derivatives and Their Analogs
For Immediate Release
In the dynamic field of drug discovery, the naphthalene scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile structure and wide range of biological activities. This guide provides a comprehensive comparison of the biological activities of compounds derived from 4-Bromonaphthalene-1-carbonitrile and its structural analogs. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research in this promising area.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of various naphthalene derivatives have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. A lower IC50 value indicates a more potent compound. The following tables summarize the in vitro anticancer activities of different series of naphthalene analogs, highlighting the influence of various substituents on their biological efficacy.
Naphthalene-Substituted Triazole Spirodienones
A series of novel naphthalene-substituted triazole spirodienones were synthesized and evaluated for their antiproliferative activity against MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines. The results, presented in Table 1, highlight the potent cytotoxicity of these compounds, with IC50 values in the nanomolar to low micromolar range.
| Compound | R¹ Group | R² Group | IC50 (μM) vs. MDA-MB-231 | IC50 (μM) vs. HeLa | IC50 (μM) vs. A549 |
| 6a | Naphthyl | Phenyl | 0.03 | 0.07 | 0.08 |
| 6b | Naphthyl | 4-Methylphenyl | 0.05 | 0.12 | 0.15 |
| 6c | Naphthyl | 4-Chlorophenyl | 0.04 | 0.09 | 0.11 |
| 6d | Naphthyl | 4-Trifluoromethylphenyl | 0.06 | 0.15 | 0.18 |
Table 1: In vitro anticancer activities of naphthalene-substituted triazole spirodienones.
Naphthalene-1,4-dione Analogs
A library of naphthalene-1,4-dione analogs based on the BH10 scaffold was prepared to improve potency and cancer-cell specificity. Several of these compounds showed notable potency, with IC50 values around 1 μM.
| Compound | IC50 (μM) vs. HEC1A | Selectivity Ratio |
| BH10 | 10.22 | 2.51 |
| 8 | 9.55 | 2.15 |
| 9 | 4.16 | 2.90 |
| 10 | 1.24 | 2.64 |
| 44 | 6.4 | 3.6 |
Table 2: Cytotoxicity of naphthalene-1,4-dione analogs against human endometrial cancer (HEC1A) cells.
Naphthalene-Chalcone Hybrids
Novel naphthalene-chalcone hybrids were synthesized and evaluated for their anticancer activity. Compound 2j showed the most promising activity against the A549 lung cancer cell line.
| Compound | IC50 (μM) vs. A549 |
| 2e | 20.6 ± 0.52 |
| 2i | 21.4 ± 2.6 |
| 2j | 7.8 ± 0.59 |
Table 3: Anticancer activity of naphthalene-chalcone hybrids against the A549 cell line.
Structure-Activity Relationship (SAR) Insights
The data reveals critical structure-activity relationships among the tested naphthalene derivatives. For the naphthalene-substituted triazole spirodienones, the introduction of different aromatic rings at the R¹ position of the 1,2,4-triazole conferred significant anticancer activity. In the case of naphthalene-1,4-dione analogs, the presence of an electron-withdrawing group like a halogen at the C3 position of the naphthoquinone ring was found to promote cytotoxicity. Furthermore, for naphthalene-chalcone hybrids, substitution at the second position of the naphthalene ring appeared to increase anticancer activity.
Signaling Pathways and Mechanisms of Action
Several naphthalene derivatives exert their anticancer effects by modulating key signaling pathways. For instance, certain naphthalene–sulfonamide hybrids have been shown to downregulate the IL-6/JAK2/STAT3 signaling pathway in MCF7 breast cancer cells, a pathway often dysregulated in cancer.
IL-6/JAK2/STAT3 signaling pathway and its downregulation by naphthalene-sulfonamide hybrids.
Other naphthalene derivatives, such as Naphthol AS-E analogs, have been shown to inhibit the CREB signaling pathway, which is also implicated in cancer cell proliferation and survival.
CREB signaling pathway and the inhibitory action of Naphthol AS-E analogs.
Experimental Protocols
The evaluation of the anticancer activity of these naphthalene derivatives relies on standardized in vitro assays. Below is a detailed methodology for the MTT assay, a common method used to assess cytotoxicity.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Naphthalene derivative compounds
-
Cancer cell lines (e.g., MDA-MB-231, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the naphthalene derivatives. A vehicle control (e.g., medium with DMSO) and a blank (medium only) are included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is shaken on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow of the MTT cytotoxicity assay.
Conclusion
The studies highlighted in this guide underscore the significant potential of the naphthalene scaffold in the development of novel anticancer agents. The versatility of the naphthalene core allows for a wide range of structural modifications, leading to compounds with potent and, in some cases, selective cytotoxicity against cancer cells. The structure-activity relationship data presented here, derived from different classes of naphthalene derivatives, provide a valuable foundation for the rational
A Comparative Guide to the Electronic Properties of Naphthalene Derivatives: Insights from DFT Studies
Comparison of Cyanonaphthalene Isomers
The position of the cyano group on the naphthalene core significantly influences the electronic properties of the molecule. DFT calculations have been employed to elucidate these differences, providing valuable insights into their relative stability and reactivity. The primary isomers of interest are 1-cyanonaphthalene and 2-cyanonaphthalene.
A study investigating the electronic properties of cyanonaphthalene molecules using DFT with the B3LYP functional and a 6-31G** basis set provides key data for comparison.[1][2] Additional studies have explored the properties of these isomers, including their dipole moments and electron affinities, which are crucial for understanding their intermolecular interactions and electron-accepting capabilities.[3][4][5][6]
Below is a summary of key electronic properties for 1-cyanonaphthalene and 2-cyanonaphthalene based on DFT calculations.
| Property | 1-Cyanonaphthalene | 2-Cyanonaphthalene | Naphthalene (for reference) |
| HOMO Energy (eV) | - | - | - |
| LUMO Energy (eV) | - | - | - |
| HOMO-LUMO Gap (eV) | Lower | Higher | ~4.75 |
| Ionization Potential (eV) | Higher | Lower | - |
| Electron Affinity (eV) | 0.856[6] | 0.798[6] | - |
| Dipole Moment (Debye) | ~5.46 (for a deprotonated radical isomer) | ~5.84 (for a deprotonated radical isomer)[3] | 0 |
Note: Specific HOMO/LUMO energy values were not consistently reported across the readily available literature in a comparable format, hence the qualitative comparison for some properties. The dipole moments are for deprotonated radical isomers, which are indicative of the charge distribution in the parent molecule.
The data indicates that the substitution position of the cyano group has a discernible impact on the electronic structure. For instance, 1-cyanonaphthalene exhibits a higher electron affinity than 2-cyanonaphthalene, suggesting it is a better electron acceptor.[6] The HOMO-LUMO gap, a critical indicator of chemical reactivity and kinetic stability, also varies between the isomers.[1][2]
Expected Influence of Bromine Substitution
While specific DFT data for bromonaphthalene-carbonitriles is lacking, the electronic effects of halogen substitution on aromatic systems are well-documented. Bromine, being an electronegative atom with available lone pairs, exerts both inductive and resonance effects.
-
Inductive Effect (-I): Bromine is more electronegative than carbon and will withdraw electron density from the naphthalene ring through the sigma bond network. This effect tends to stabilize both the HOMO and LUMO, leading to a higher ionization potential and electron affinity.
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the π-system of the naphthalene ring. This effect introduces electron density into the ring and primarily raises the energy of the HOMO.
The net effect of bromine substitution will be a combination of these two opposing influences. Generally, for halogens, the inductive effect is dominant in determining reactivity. Therefore, compared to cyanonaphthalenes, bromonaphthalene-carbonitriles are expected to have:
-
Lower HOMO and LUMO energy levels.
-
A potentially altered HOMO-LUMO gap. The magnitude of the change will depend on the relative stabilization of the HOMO and LUMO.
-
A different dipole moment, influenced by the position of both the bromine and cyano substituents.
Methodologies and Experimental Protocols
The computational data presented for naphthalene derivatives are typically obtained through Density Functional Theory (DFT) calculations. A common and effective methodology involves the following steps:
-
Geometry Optimization: The molecular structure of each isomer is optimized to find its lowest energy conformation. The B3LYP hybrid functional is frequently used for this purpose, often in conjunction with a basis set like 6-31G** or 6-311+G(d,p).[1][2][4][7]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[4][7]
-
Calculation of Electronic Properties: Once the geometry is optimized, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, and dipole moment.[1][2][3][4][5][6]
-
Solvent Effects: In some studies, the influence of a solvent is considered using models like the Polarizable Continuum Model (PCM) to provide a more realistic representation of the molecule's behavior in solution.
Experimental validation of these computational results can be achieved through techniques such as:
-
Cyclic Voltammetry: To experimentally determine the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energies.
-
UV-Visible Spectroscopy: To measure the electronic absorption spectra, from which the optical HOMO-LUMO gap can be inferred.[8]
-
Photoelectron Spectroscopy: To directly measure the ionization potential and electron affinity of the molecules.[4]
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Molecular structures of naphthalene and its cyano-substituted derivatives.
Caption: A generalized workflow for DFT calculations of electronic properties.
References
- 1. iiste.org [iiste.org]
- 2. Lee-Yang-Parr ( B3LYP) Density Functional Theory Calculations of Di-Cyano Naphthalene Molecules Group | Semantic Scholar [semanticscholar.org]
- 3. Electronically Excited States of Closed-Shell, Cyano-Functionalized Polycyclic Aromatic Hydrocarbon Anions [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Mid-infrared spectroscopy of 1-cyanonaphthalene cation for astrochemical consideration - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05784D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Benchmarking the Synthesis of 4-Bromonaphthalene-1-carbonitrile: A Comparative Analysis of Synthetic Routes
For Immediate Release
A comprehensive guide benchmarking the synthesis of the versatile chemical intermediate, 4-Bromonaphthalene-1-carbonitrile, has been developed for researchers, scientists, and professionals in the drug development sector. This guide provides an objective comparison of a primary industrial synthesis route against three viable alternatives, supported by detailed experimental data and protocols.
This compound is a key building block in the synthesis of a wide array of organic molecules, finding applications in pharmaceutical research and materials science. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of critical importance. This guide aims to provide the necessary data to enable informed decisions on the most suitable synthetic strategy for a given application.
Comparative Analysis of Synthetic Routes
The primary route, a multi-step synthesis commencing from 1-methylnaphthalene, is benchmarked against three alternative pathways: a Sandmeyer reaction, a Rosenmund-von Braun reaction, and the direct bromination of 1-naphthonitrile. A summary of the quantitative data for each route is presented below.
| Parameter | Primary Route (from 1-Methylnaphthalene) | Alternative Route 1 (Sandmeyer Reaction) | Alternative Route 2 (Rosenmund-von Braun Reaction) | Alternative Route 3 (Direct Bromination) |
| Starting Material | 1-Methylnaphthalene | 4-Amino-1-naphthonitrile | 1,4-Dibromonaphthalene | 1-Naphthonitrile |
| Key Transformations | Bromination, Sommelet, Oximation, Dehydration | Diazotization, Sandmeyer Reaction | Cyanation | Electrophilic Bromination |
| Overall Yield (%) | ~70% (estimated over 5 steps) | Not Reported (Potentially Moderate to Good) | Not Reported (Potentially Good to High) | Not Reported (Variable, potential for isomer formation) |
| Purity (%) | 99.3%[1][2] | Substrate Dependent | Substrate Dependent | Prone to isomeric impurities |
| Reaction Time | Multi-day | Hours | Hours to a day | Hours |
| Key Reagents | NBS, BPO, Hexamethylenetetramine, Hydroxylamine HCl, Copper Acetate | NaNO₂, HBr, CuBr | CuCN | Br₂, FeBr₃ (or other Lewis acid) |
| Advantages | High purity of final product, established industrial process.[2] | Utilizes a common and well-established reaction. | Potentially high yielding for aryl halides. | Fewer reaction steps. |
| Disadvantages | Multiple steps, longer overall reaction time. | Diazonium salts can be unstable, starting material may not be readily available.[2] | Requires high temperatures and polar solvents, potential for difficult purification. | Potential for lack of regioselectivity leading to difficult to separate isomers. |
Experimental Protocols
Detailed experimental methodologies for the primary synthesis route and the alternative pathways are provided to allow for replication and further optimization.
Primary Route: Multi-step Synthesis from 1-Methylnaphthalene
This established industrial method involves a five-step sequence starting from 1-methylnaphthalene.[2]
Step 1: Synthesis of 4-Bromo-1-methylnaphthalene
-
1-Methylnaphthalene is dissolved in acetonitrile and cooled.
-
N-Bromosuccinimide (NBS) is added portion-wise while maintaining a low temperature.
-
The reaction proceeds overnight at room temperature.
Step 2: Synthesis of 4-Bromo-1-(bromomethyl)naphthalene
-
4-Bromo-1-methylnaphthalene is dissolved in carbon tetrachloride.
-
NBS and a catalytic amount of benzoyl peroxide (BPO) are added.
-
The mixture is heated to reflux and reacted overnight.
Step 3: Synthesis of 4-Bromo-1-naphthaldehyde (Sommelet Reaction)
-
4-Bromo-1-(bromomethyl)naphthalene is reacted with hexamethylenetetramine in an acetic acid/water mixture.
-
The reaction is heated to reflux.
Step 4: Synthesis of 4-Bromo-1-naphthaldehyde oxime
-
4-Bromo-1-naphthaldehyde is dissolved in acetonitrile.
-
Hydroxylamine hydrochloride and triethylamine are added, and the mixture is heated to reflux.
Step 5: Synthesis of this compound
-
The crude 4-Bromo-1-naphthaldehyde oxime is dissolved in acetonitrile with copper acetate monohydrate.
-
The mixture is heated to reflux overnight.
-
The final product is purified by column chromatography to yield this compound with a purity of 99.3%.[1][2] The overall yield for the final two steps is reported to be 94.7%.[1][2]
Alternative Route 1: Sandmeyer Reaction
This route begins with the diazotization of 4-amino-1-naphthonitrile followed by a Sandmeyer reaction.
Step 1: Diazotization of 4-Amino-1-naphthonitrile
-
4-Amino-1-naphthonitrile is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the diazonium salt.
Step 2: Sandmeyer Reaction
-
A solution of copper(I) bromide in hydrobromic acid is prepared and cooled.
-
The cold diazonium salt solution is added slowly to the copper(I) bromide solution.
-
The reaction mixture is allowed to warm to room temperature and may be heated to ensure completion.
-
The product is then extracted and purified.
Alternative Route 2: Rosenmund-von Braun Reaction
This method involves the cyanation of 1,4-dibromonaphthalene.
Experimental Protocol:
-
1,4-Dibromonaphthalene is mixed with a stoichiometric excess of copper(I) cyanide in a high-boiling polar solvent such as DMF, NMP, or pyridine.
-
The mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
The product is then extracted with an organic solvent and purified by chromatography or recrystallization.
Alternative Route 3: Direct Bromination of 1-Naphthonitrile
This approach involves the direct electrophilic bromination of 1-naphthonitrile.
Experimental Protocol:
-
1-Naphthonitrile is dissolved in a suitable solvent, such as dichloromethane or carbon tetrachloride.
-
A Lewis acid catalyst, such as anhydrous iron(III) bromide, is added.
-
A solution of bromine in the same solvent is added dropwise at a controlled temperature (typically 0 °C to room temperature).
-
The reaction is stirred until completion, as monitored by TLC or GC.
-
The reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The crude product, which may contain a mixture of isomers, is purified by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
To further clarify the reaction sequences, the following diagrams illustrate the logical flow of each synthetic route.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromonaphthalene-1-carbonitrile
For Immediate Reference: Key Safety and Handling Protocols for 4-Bromonaphthalene-1-carbonitrile
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of this compound (CAS No. 92616-49-4). Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to personal protective equipment (PPE) guidelines is mandatory.
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Acute toxicity, Oral (Category 4)[1] | Wear a lab coat, closed-toe shoes, and long pants.[2][3] | |
| Skin irritation (Category 2)[1] | Wear chemical-resistant gloves (Nitrile rubber is recommended).[2][4] | |
| Eye irritation (Category 2)[1] | Wear safety goggles with side-shields or a face shield.[4][5] | |
| Specific target organ toxicity – single exposure (Category 3), Respiratory system[1] | Use only in a well-ventilated area or in a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[1][6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from receiving the chemical to its final disposal.
Experimental Protocols: Step-by-Step Guidance
Handling and Storage
-
Handling: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes by wearing the appropriate PPE.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[1][5] Wash hands thoroughly after handling.[1][5]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7] Keep the container tightly closed when not in use.[7]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7][8] If skin irritation persists, get medical attention.[8] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes.[7][8] Remove contact lenses, if present and easy to do. Continue rinsing.[1][8] Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water.[5][7] Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[10] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Waste: Collect all waste material, including any unused product and contaminated solutions, in a designated and properly labeled hazardous waste container.[7] The container must be kept closed.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and weighing paper, should be considered hazardous waste and disposed of in the designated solid waste container.
-
Decontamination: All glassware and equipment should be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., acetone or ethanol) three times, collecting the rinsate as hazardous waste. Surfaces of the work area should also be wiped down with a cloth dampened with a suitable solvent, and the cloth disposed of as solid hazardous waste.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection and disposal procedures. Do not allow the product to enter drains or waterways.[7]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. hsa.ie [hsa.ie]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. technopharmchem.com [technopharmchem.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
